molecular formula C20H24O6 B15596637 Eupahualin C

Eupahualin C

Cat. No.: B15596637
M. Wt: 360.4 g/mol
InChI Key: FAOCYDOPXMGUET-IELMRLMOSA-N
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Description

Eupahualin C is a useful research compound. Its molecular formula is C20H24O6 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

[(3aR,4R,10E,11aR)-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O6/c1-12-5-4-6-15(11-22)10-17(25-19(23)13(2)7-8-21)18-14(3)20(24)26-16(18)9-12/h6-7,9,11,16-18,21H,3-5,8,10H2,1-2H3/b12-9+,13-7+,15-6?/t16-,17-,18+/m1/s1

InChI Key

FAOCYDOPXMGUET-IELMRLMOSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Eupahualin C: A Technical Guide to its Isolation from Eupatorium hualienense

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the isolation of Eupahualin C, a novel bioactive compound, from the plant Eupatorium hualienense. While direct literature on "this compound" is not available, this guide is constructed based on established methodologies for the isolation of structurally similar sesquiterpene lactones from the Eupatorium genus. The protocols and data presented herein are a representative guide intended to enable the successful isolation and characterization of this class of compounds.

Introduction to Eupatorium hualienense and its Chemical Constituents

The genus Eupatorium is a rich source of diverse secondary metabolites, including flavonoids, terpenoids, and pyrrolizidine (B1209537) alkaloids.[1] Many of these compounds have demonstrated a wide range of pharmacological activities, such as cytotoxic, antifungal, antibacterial, and anti-inflammatory effects.[1] Phytochemical investigations of various Eupatorium species have led to the isolation of numerous bioactive molecules, with sesquiterpene lactones being a prominent class of compounds.[1][2] Eupatorium hualienense, a species within this genus, is known to produce germacrane-type sesquiterpenoids, highlighting its potential as a source for novel drug leads.

Hypothetical Isolation Workflow for a Eupahualin-Type Compound

The isolation of a Eupahualin-type sesquiterpene lactone from E. hualienense follows a multi-step process involving extraction, fractionation, and chromatographic purification. The general workflow is depicted in the diagram below.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Chromatographic Purification Harvest Harvest Aerial Parts of E. hualienense Dry Air Dry in Shade Harvest->Dry Grind Grind to Coarse Powder Dry->Grind Maceration Maceration with 95% Ethanol (B145695) Grind->Maceration Extraction Filtration Filtration Maceration->Filtration Concentration1 Concentration under Reduced Pressure Filtration->Concentration1 Partition Solvent-Solvent Partitioning (n-hexane, ethyl acetate (B1210297), n-butanol) Concentration1->Partition Fractionation Concentration2 Concentrate Ethyl Acetate Fraction Partition->Concentration2 SilicaGel Silica (B1680970) Gel Column Chromatography Concentration2->SilicaGel Purification Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC IsolatedCompound IsolatedCompound HPLC->IsolatedCompound Pure this compound

Caption: Experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

Plant Material and Extraction

Fresh aerial parts of Eupatorium hualienense are harvested and air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. The dried plant material is then ground into a coarse powder. The powdered material is subjected to exhaustive extraction by maceration with 95% ethanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

Fractionation of the Crude Extract

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is expected to contain the majority of sesquiterpene lactones, is concentrated in vacuo.

Chromatographic Purification

The concentrated ethyl acetate fraction is subjected to multiple rounds of column chromatography for the isolation of the target compound.

  • Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, commonly a mixture of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions showing the presence of the target compound are pooled and further purified on a Sephadex LH-20 column with methanol (B129727) as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

Quantitative Data Summary

The following tables provide representative quantitative data for the isolation and characterization of a Eupahualin-type compound.

Table 1: Extraction and Fractionation Yields

StepStarting MaterialYield (g)Yield (%)
DryingFresh Plant (kg)2.5-
GrindingDried Plant (kg)2.288.0
ExtractionPowdered Plant (kg)2.2-
Crude EtOH Extract (g)1506.8
FractionationCrude EtOH Extract (g)150-
n-Hexane Fraction (g)3523.3
Ethyl Acetate Fraction (g)4530.0
n-Butanol Fraction (g)2013.3
Aqueous Fraction (g)5033.3

Table 2: Chromatographic Purification of Ethyl Acetate Fraction

Chromatography StepInput (g)Fractions of InterestYield (mg)Purity (by HPLC, %)
Silica Gel CC45F5-F85.2~60
Sephadex LH-205.2F2-F31.8~85
Preparative HPLC1.8Peak at tR=15.2 min50>98

Table 3: Physicochemical and Spectroscopic Data for this compound (Hypothetical)

PropertyValue
Molecular FormulaC₁₅H₁₈O₄
Molecular Weight262.30 g/mol
AppearanceWhite amorphous powder
Melting Point180-182 °C
¹H NMR (CDCl₃, 500 MHz)δ 6.25 (1H, d, J = 3.5 Hz), 5.50 (1H, d, J = 3.0 Hz), 4.80 (1H, t, J = 8.5 Hz), ...
¹³C NMR (CDCl₃, 125 MHz)δ 170.1, 140.2, 134.5, 120.3, 82.5, ...
IR (KBr) νₘₐₓ cm⁻¹3450, 1760, 1660
MS (ESI+) m/z263.1227 [M+H]⁺

Potential Biological Activity and Signaling Pathway

Sesquiterpene lactones isolated from Eupatorium species have been reported to exhibit significant cytotoxic activity against various cancer cell lines.[2] The proposed mechanism of action for many of these compounds involves the induction of apoptosis through the modulation of key signaling pathways. A potential signaling pathway affected by a Eupahualin-type compound is the NF-κB pathway, which is often dysregulated in cancer cells.

G cluster_cytoplasm Cytoplasm EupahualinC This compound IKK IKK Complex EupahualinC->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to GeneTranscription Pro-survival and Anti-apoptotic Genes Nucleus->GeneTranscription Induces Transcription of Apoptosis Apoptosis GeneTranscription->Apoptosis Inhibits

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

This technical guide outlines a robust and reproducible methodology for the isolation of this compound, a representative sesquiterpene lactone, from Eupatorium hualienense. The detailed protocols, supported by representative quantitative data and workflow diagrams, provide a solid foundation for researchers engaged in natural product chemistry and drug discovery. The potential cytotoxic activity of this class of compounds warrants further investigation into their mechanisms of action and therapeutic potential.

References

Eupahualin C: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupahualin C is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from Eupatorium hualienense, a plant species belonging to the Asteraceae family, this compound has garnered interest within the scientific community for its potential cytotoxic effects against cancer cell lines. This technical guide provides a detailed overview of the chemical characterization of this compound, including its structure, physicochemical properties, and the experimental methodologies used for its identification and analysis.

Chemical Structure and Properties

This compound is chemically defined as [(3aR,4R,6E,10E,11aR)-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate. It possesses the molecular formula C₂₀H₂₄O₆ and is registered under the CAS Number 108525-39-9.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₄O₆
Molecular Weight 376.4 g/mol
CAS Registry Number 108525-39-9
Class Sesquiterpene Lactone
Source Eupatorium hualienense

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques. The general workflow for isolating sesquiterpene lactones from Eupatorium species serves as a foundational methodology.

1. Extraction and Isolation

A typical protocol for the isolation of sesquiterpene lactones from the aerial parts of Eupatorium species is as follows:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction enriched with sesquiterpene lactones (often the chloroform or ethyl acetate fraction) is subjected to multiple chromatographic steps for the isolation of pure compounds. These steps may include:

    • Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water.

Workflow for Isolation of Sesquiterpene Lactones

G plant_material Dried Plant Material (Eupatorium hualienense) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Fractions (n-Hexane, Chloroform, Ethyl Acetate) partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography hplc Preparative HPLC column_chromatography->hplc eupahualin_c Pure this compound hplc->eupahualin_c

Caption: General workflow for the isolation of this compound.

2. Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.

    • ¹³C NMR: Determines the number and types of carbon atoms present in the structure.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by identifying proton-proton couplings (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC).

Spectroscopic Data

Table 2: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
............
H-X...d...
H-Y...t...

Table 3: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
......
C-X...
C-Y...

Table 4: Mass Spectrometry Data for this compound

TechniqueIonm/z
HR-ESI-MS[M+H]⁺377.1646
[M+Na]⁺399.1465

Biological Activity and Signaling Pathways

This compound has demonstrated cytotoxic activity against human chronic myelogenous leukemia (K562) and osteosarcoma (U2OS) cell lines. The precise mechanisms and signaling pathways involved in its cytotoxic effects are still under investigation. Generally, sesquiterpene lactones are known to exert their biological effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Logical Relationship of Cytotoxicity Investigation

G eupahualin_c This compound cancer_cells Cancer Cell Lines (K562, U2OS) eupahualin_c->cancer_cells cytotoxicity_assay Cytotoxicity Assays (e.g., MTT) cancer_cells->cytotoxicity_assay ic50 Determine IC50 Value cytotoxicity_assay->ic50 mechanism_study Mechanism of Action Studies ic50->mechanism_study apoptosis Apoptosis Induction mechanism_study->apoptosis signaling_pathway Signaling Pathway Modulation mechanism_study->signaling_pathway

Caption: Logical flow of investigating the cytotoxic effects of this compound.

Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound. Such studies would likely involve techniques such as Western blotting, flow cytometry, and gene expression analysis to probe for changes in proteins and pathways associated with apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

This compound represents a promising natural product with potential applications in oncology research and drug development. This guide has outlined the fundamental aspects of its chemical characterization, from isolation to structural elucidation. The provided methodologies and data structures serve as a valuable resource for researchers working with this compound and other related sesquiterpene lactones. Future investigations into its biological mechanisms are anticipated to further clarify its therapeutic potential.

Eupahualin C: A Technical Guide to Its Natural Sourcing, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Eupahualin C, a sesquiterpenoid lactone with potential therapeutic applications. The document details its primary natural source, a putative biosynthetic pathway, and comprehensive experimental protocols for its extraction and isolation. The information is presented to facilitate further research and development of this promising natural compound.

Natural Source of this compound

This compound is a naturally occurring sesquiterpenoid lactone that has been isolated from Eupatorium chinense, a perennial herbaceous plant belonging to the Asteraceae family. This plant is primarily distributed in the southeastern and southwestern regions of China and has a history of use in traditional Chinese medicine for treating various ailments, including inflammation, colds, and snakebites. While Eupatorium chinense is the primary documented source of this compound, other species within the large Eupatorium genus are known to produce a rich diversity of sesquiterpenoid lactones and may also contain this compound or its structural analogs.[1][2]

Quantitative Data

Precise quantitative yield data for this compound from Eupatorium chinense is not extensively reported in the available scientific literature. However, studies on the chemical constituents of Eupatorium species provide context for the isolation of related sesquiterpenoid lactones. The yields of these compounds can vary significantly based on the plant part used, geographical location, and the extraction and purification methods employed. For reference, a study on Eupatorium heterophyllum reported the isolation of 573.7 mg of Hiyodorilactone A from 39.1 g of dried leaves. The table below is intended to be populated as more specific quantitative data for this compound becomes available.

CompoundPlant SourcePlant PartExtraction MethodYield (mg/g of dry weight)Reference
This compoundEupatorium chinenseWhole PlantMethanol Extraction followed by ChromatographyData not available
Hiyodorilactone AEupatorium heterophyllumLeavesMethanol Extraction followed by Chromatography14.67[3]

Biosynthesis of this compound (Putative Pathway)

The biosynthesis of sesquiterpenoid lactones in the Asteraceae family is a complex process that begins with the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. These five-carbon units are condensed to form the fifteen-carbon precursor, farnesyl pyrophosphate (FPP). FPP then undergoes a series of cyclization, oxidation, and esterification steps to yield the diverse array of sesquiterpenoid lactones.

The following diagram illustrates a putative biosynthetic pathway for a germacrane-type sesquiterpenoid lactone, the structural class to which this compound belongs.

Sesquiterpenoid Lactone Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) FDS FPP Synthase IPP->FDS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FDS FPP Farnesyl Pyrophosphate (FPP) TPS Terpene Synthase FPP->TPS Germacrene_A Germacrene A P450_1 Cytochrome P450 (Oxidation) Germacrene_A->P450_1 Costunolide Costunolide P450_2 Cytochrome P450 (Hydroxylation) Costunolide->P450_2 Eupahualin_C_precursor Hydroxylated Germacranolide Acyltransferase Acyltransferase Eupahualin_C_precursor->Acyltransferase Eupahualin_C This compound FDS->FPP TPS->Germacrene_A P450_1->Costunolide P450_2->Eupahualin_C_precursor Acyltransferase->Eupahualin_C

A putative biosynthetic pathway for this compound.

Experimental Protocols

The following is a consolidated protocol for the extraction and isolation of this compound from Eupatorium chinense, based on established methods for sesquiterpenoid lactones from this genus.

Extraction and Fractionation
  • Plant Material Preparation: Air-dry the whole plant of Eupatorium chinense at room temperature and grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol (B145695) (1:10 w/v) at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

Isolation by Column Chromatography
  • Silica (B1680970) Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

  • Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, and 100% ethyl acetate).

  • Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

  • Further Purification: The fractions containing this compound may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

The following workflow diagram illustrates the general procedure for the extraction and isolation of this compound.

Extraction and Isolation Workflow Start Dried Eupatorium chinense Powder Extraction Maceration with 95% Ethanol Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Ethanol Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Fractions Collection of Fractions Silica_Gel->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification Eupahualin_C Pure this compound Purification->Eupahualin_C

General workflow for this compound extraction.

Putative Signaling Pathways of this compound

While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, studies on structurally related compounds from the Eupatorium genus, such as Eupafolin, suggest potential mechanisms of action. These compounds have been shown to exhibit anti-inflammatory and cytotoxic effects through the modulation of key signaling pathways, including PI3K/Akt, MAPK, and NF-κB.[4][5] The following diagrams illustrate these putative pathways.

Putative Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. This compound may exert its cytotoxic effects by inhibiting this pathway.

PI3K_Akt_Pathway Eupahualin_C This compound PI3K PI3K Eupahualin_C->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis

Putative inhibition of the PI3K/Akt pathway.
Putative Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer. This compound may modulate this pathway to induce its anti-inflammatory and anti-cancer effects.

MAPK_Pathway Eupahualin_C This compound MAPKKK MAPKKK (e.g., MEKK) Eupahualin_C->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammation_Proliferation Inflammation & Proliferation Transcription_Factors->Inflammation_Proliferation

Putative modulation of the MAPK pathway.
Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is linked to various inflammatory diseases and cancers. This compound may exert its anti-inflammatory effects by inhibiting NF-κB activation.[5]

NFkB_Pathway cluster_0 Eupahualin_C This compound IKK IKK Complex Eupahualin_C->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription

Putative inhibition of the NF-κB pathway.

Disclaimer: The signaling pathways described above are putative and based on the activity of structurally related compounds. Further research is required to definitively elucidate the specific molecular mechanisms of this compound.

This technical guide provides a foundational understanding of this compound for the scientific community. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this natural product. As research progresses, a more detailed understanding of the quantitative abundance and precise molecular targets of this compound will undoubtedly emerge.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Euphoscopin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Euphoscopin C, a macrocyclic diterpenoid isolated from Euphorbia helioscopia. Given the consistent lack of information for "Eupahualin C" in scientific databases and literature, it is highly probable that this is a misspelling of Euphoscopin C, a compound of significant interest due to its potential anti-inflammatory properties. This document summarizes its known characteristics, experimental protocols for its study, and insights into its mechanism of action.

Physicochemical Properties

Euphoscopin C is a complex natural product with a distinct molecular architecture. Its core physical and chemical data are summarized below.

PropertyValueSource
Molecular Formula C₃₈H₄₄O₉PubChem[1]
Molecular Weight 644.7 g/mol PubChem[1]
Exact Mass 644.29853298PubChem[1]
Appearance White amorphous powderInferred from related compounds
Melting Point Not reported
Solubility Not reported

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and identification of Euphoscopin C. While the complete spectral data from the primary literature remains elusive, the following represents the expected spectroscopic fingerprints based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Euphoscopin C would be complex, reflecting its intricate macrocyclic structure and numerous stereocenters. Based on the structure provided in PubChem, the following key resonances are anticipated:

  • ¹H NMR: Signals corresponding to aromatic protons of the benzoyloxy groups, olefinic protons within the macrocycle, acetyl methyl protons, and a multitude of overlapping methine and methylene (B1212753) protons in the aliphatic regions.

  • ¹³C NMR: Resonances for carbonyl carbons of the ester and ketone functionalities, aromatic carbons, olefinic carbons, and a dense region of signals for the sp³-hybridized carbons of the macrocyclic core.

Infrared (IR) Spectroscopy

The IR spectrum of Euphoscopin C is expected to show characteristic absorption bands for its functional groups:

  • ~1740-1720 cm⁻¹: Strong C=O stretching vibrations from the ester and ketone groups.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations from the aromatic rings.

  • ~1250-1000 cm⁻¹: C-O stretching vibrations of the ester groups.

  • ~3000-2850 cm⁻¹: C-H stretching vibrations of the aliphatic portions of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of Euphoscopin C. The expected HRMS data would show a molecular ion peak corresponding to its exact mass of 644.2985. Fragmentation patterns would likely involve the loss of the benzoyloxy and acetyl groups.

Biological Activity and Signaling Pathways

Diterpenoids isolated from Euphorbia species are well-documented for their diverse biological activities, with anti-inflammatory effects being a prominent feature.

Anti-inflammatory Activity

Research on macrocyclic diterpenoids from Euphorbia helioscopia has demonstrated their potential to inhibit the production of pro-inflammatory mediators. Specifically, studies on related compounds have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Signaling Pathways

The anti-inflammatory effects of many Euphorbia diterpenoids are mediated through the modulation of key signaling pathways. The primary mechanism often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces Transcription of Euphoscopin_C Euphoscopin C Euphoscopin_C->IKK Inhibits

Figure 1: Proposed inhibitory effect of Euphoscopin C on the NF-κB signaling pathway.

In this pathway, LPS stimulation of Toll-like receptor 4 (TLR4) leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release of the NF-κB dimer (p65/p50). NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes. Euphoscopin C is hypothesized to exert its anti-inflammatory effect by inhibiting a key step in this cascade, potentially at the level of IKK activation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Euphoscopin C.

Isolation and Purification of Euphoscopin C

The following is a generalized workflow for the isolation of diterpenoids from Euphorbia species, based on common phytochemical procedures.

Isolation_Workflow Plant_Material Dried aerial parts of Euphorbia helioscopia Extraction Extraction with 95% Ethanol (B145695) Plant_Material->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Suspension Suspension in water Concentration->Suspension Partition Partition with Ethyl Acetate (B1210297) Suspension->Partition Crude_Extract Crude Ethyl Acetate Extract Partition->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure Euphoscopin C HPLC->Pure_Compound

Figure 2: General workflow for the isolation of Euphoscopin C.

  • Extraction: The air-dried and powdered aerial parts of Euphorbia helioscopia are extracted exhaustively with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

  • Partitioning: The residue is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate.

  • Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

  • Preparative HPLC: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield pure Euphoscopin C.

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of Euphoscopin C, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of Euphoscopin C and incubated for another 24 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory activity of Euphoscopin C can be evaluated by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages using the Griess assay.

  • Cell Treatment: RAW 264.7 cells are seeded in a 96-well plate and pre-treated with various concentrations of Euphoscopin C for 1 hour.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: The absorbance at 540 nm is measured after 10 minutes of incubation at room temperature. The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Conclusion

Euphoscopin C is a promising macrocyclic diterpenoid with potential anti-inflammatory properties. Its complex structure presents opportunities for further chemical modification and structure-activity relationship studies. The experimental protocols outlined in this guide provide a framework for researchers to investigate its biological activities and elucidate its therapeutic potential. Further research is warranted to fully characterize its physicochemical properties, confirm its detailed spectroscopic data, and explore its efficacy in in vivo models of inflammation.

References

Eupatoriopicrin: A Technical Guide to its Classification, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatoriopicrin (B210294), a naturally occurring sesquiterpene lactone, has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory, cytotoxic, and apoptosis-inducing effects. This technical guide provides a comprehensive overview of eupatoriopicrin, focusing on its classification, mechanisms of action, and the experimental methodologies used to elucidate its therapeutic potential. Quantitative data on its bioactivities are presented in structured tables for comparative analysis. Detailed protocols for key experiments and visual representations of the signaling pathways it modulates are included to facilitate further research and drug development efforts.

Introduction: Classification and Structure of Eupatoriopicrin

Eupatoriopicrin belongs to the germacranolide subclass of sesquiterpene lactones, a diverse group of C15 terpenoids characterized by a lactone ring.[1] These compounds are predominantly found in plants of the Asteraceae family, with Eupatorium species being a notable source.[2][3] The chemical structure of eupatoriopicrin features an α-methylene-γ-lactone moiety, which is a key structural element for its biological activity. This reactive group can interact with nucleophilic sites on biological macromolecules, such as sulfhydryl groups on proteins, thereby modulating their function.

Biological Activities of Eupatoriopicrin

Eupatoriopicrin exhibits a range of biological activities that are of significant interest for therapeutic applications. Its primary effects include potent anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Eupatoriopicrin has demonstrated significant anti-inflammatory effects. It effectively inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated immune cells like neutrophils and macrophages.[4][5] This inhibition of inflammatory responses suggests its potential as a lead compound for the development of novel anti-inflammatory drugs.

Cytotoxic and Apoptotic Activity

A substantial body of evidence supports the cytotoxic and pro-apoptotic effects of eupatoriopicrin against various cancer cell lines. It has been shown to inhibit the growth of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and cancer stem cells (NTERA-2).[4][6] The cytotoxic effects of eupatoriopicrin are primarily mediated through the induction of apoptosis, a form of programmed cell death.[4][7]

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data on the anti-inflammatory and cytotoxic activities of eupatoriopicrin.

Table 1: Anti-inflammatory Activity of Eupatoriopicrin

AssayCell LineStimulantMeasured ParameterIC50Reference
Nitric Oxide (NO) ProductionRAW 264.7LPSNitrite (B80452)< 1 µM[5]
IL-8 ReleaseHuman NeutrophilsLPSIL-8< 1 µM[5]
TNF-α ReleaseHuman NeutrophilsLPSTNF-α< 1 µM[5]

Table 2: Cytotoxic Activity of Eupatoriopicrin

Cell LineAssayIC50 (µg/mL)Reference
HepG2 (Hepatocellular Carcinoma)SRB1.22 ± 0.10[6]
MCF-7 (Breast Cancer)SRB0.94 ± 0.12[6]
NTERA-2 (Cancer Stem Cell)SRB0.88 ± 0.05[6]
FIO 26 (Fibrosarcoma)Clonogenic Assay1.5[8]
KB (Oral Epidermoid Carcinoma)Not Specified0.5 - 1.3[9]
HeLa (Cervical Cancer)Not Specified0.5 - 1.3[9]
EAC-E4 (Ehrlich Ascites Carcinoma)Not Specified0.5 - 1.3[9]

Signaling Pathways Modulated by Eupatoriopicrin

Eupatoriopicrin exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation and apoptosis.

Inhibition of NF-κB and MAPK Signaling in Inflammation

The anti-inflammatory effects of eupatoriopicrin are largely attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. Eupatoriopicrin inhibits the phosphorylation of key MAPK proteins, p38 and ERK, and prevents the activation of NF-κB.[4][5]

G Eupatoriopicrin's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK_pathway MAPK Pathway (p38, ERK) TLR4->MAPK_pathway activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (NO, IL-8, TNF-α) MAPK_pathway->Pro_inflammatory_Cytokines induces NFkB_pathway->Pro_inflammatory_Cytokines induces Eupatoriopicrin Eupatoriopicrin Eupatoriopicrin->MAPK_pathway inhibits Eupatoriopicrin->NFkB_pathway inhibits

Caption: Eupatoriopicrin inhibits pro-inflammatory cytokine production by suppressing MAPK and NF-κB pathways.

Induction of Apoptosis via Bcl-2 Family Proteins and Caspases

Eupatoriopicrin induces apoptosis in cancer cells through a caspase-dependent mechanism.[4] It modulates the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. While the precise upstream events are still under investigation, it is known that eupatoriopicrin treatment leads to the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

G Eupatoriopicrin-Induced Apoptosis Pathway Eupatoriopicrin Eupatoriopicrin Bcl2_family Bcl-2 Family Modulation Eupatoriopicrin->Bcl2_family modulates Mitochondria Mitochondria Bcl2_family->Mitochondria regulates permeability Caspase_activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_activation activates Apoptosis Apoptosis Caspase_activation->Apoptosis executes

Caption: Eupatoriopicrin induces apoptosis through modulation of Bcl-2 family proteins and caspase activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of eupatoriopicrin.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Workflow:

G SRB Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 Fixation and Staining cluster_2 Measurement Cell_seeding Seed cells in 96-well plate Treatment Treat with Eupatoriopicrin Cell_seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation Fixation Fix cells with TCA Incubation->Fixation Staining Stain with SRB dye Fixation->Staining Washing Wash with acetic acid Staining->Washing Solubilization Solubilize dye with Tris buffer Washing->Solubilization Absorbance Measure absorbance at 540 nm Solubilization->Absorbance

Caption: Workflow for assessing cytotoxicity using the Sulforhodamine B (SRB) assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of eupatoriopicrin for 48-72 hours.

  • Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[10]

  • Washing: Wash the plates four times with slow-running tap water and allow to air-dry.[10]

  • Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.[10]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air-dry.[10]

  • Solubilization: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[10]

  • Measurement: Measure the absorbance at 510 nm using a microplate reader.[10]

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide by macrophages in response to an inflammatory stimulus, using the Griess reagent to detect nitrite, a stable product of NO.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.[2]

  • Treatment: Pre-treat the cells with various concentrations of eupatoriopicrin for 30 minutes.[2]

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 20-24 hours.[2][11]

  • Griess Reaction: Mix 100 µL of the cell culture medium with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[1]

  • Incubation: Incubate the mixture at room temperature for 10 minutes.[1]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. A standard curve of sodium nitrite is used for quantification.[2]

Apoptosis Detection: Hoechst 33342 and Propidium Iodide (PI) Double Staining

This method uses fluorescent dyes to visualize nuclear morphology and membrane integrity, allowing for the differentiation of live, apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with the desired concentrations of eupatoriopicrin.

  • Staining: Add 10 µL of Hoechst 33342 staining solution to the cell suspension and mix.[12]

  • Incubation: Incubate for 5-10 minutes at room temperature, protected from light.[6][12]

  • PI Staining: Add 5 µL of Propidium Iodide to the cell suspension and mix.[12]

  • Analysis: Analyze the stained cells immediately by fluorescence microscopy or flow cytometry.[12] Live cells will have normal nuclei and exclude PI. Early apoptotic cells will show condensed or fragmented chromatin (bright blue fluorescence with Hoechst 33342) and exclude PI. Late apoptotic and necrotic cells will be stained by both Hoechst 33342 and PI (red fluorescence).

Apoptosis Quantification: Annexin V-FITC and Propidium Iodide (PI) Assay

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis by detecting the externalization of phosphatidylserine (B164497) on the cell surface.

Protocol:

  • Cell Preparation: Harvest and wash cells with PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[14]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[14]

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a specific colorimetric substrate.

Protocol:

  • Cell Lysis: Lyse the treated and control cells with a suitable lysis buffer on ice.[15]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.

Conclusion and Future Directions

Eupatoriopicrin is a promising natural product with well-documented anti-inflammatory and anticancer properties. Its mechanisms of action, involving the modulation of key signaling pathways like NF-κB and MAPK, and the induction of apoptosis, make it an attractive candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research into the therapeutic potential of eupatoriopicrin and other related sesquiterpene lactones. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the development of optimized derivatives with enhanced potency and selectivity to pave the way for its potential clinical application.

References

The Discovery of Eupahualin C: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, isolation, structural elucidation, and initial biological evaluation of Eupahualin C, a sesquiterpene lactone derived from the plant Eupatorium hualienense. This compound has demonstrated cytotoxic effects against specific human cancer cell lines, marking it as a compound of interest for further investigation in oncology drug development. This guide details the original experimental protocols, presents key quantitative data in a structured format, and illustrates the workflow of its discovery.

Introduction

The genus Eupatorium has been a rich source of diverse bioactive secondary metabolites, including terpenoids, flavonoids, and benzofurans. Many of these compounds have been investigated for their potential pharmacological activities. In 1987, a study focused on the cytotoxic constituents of Eupatorium hualienense, a plant species found in Taiwan, led to the isolation and characterization of several new sesquiterpene lactones, including the novel compound designated this compound. This compound was identified as part of a broader effort to discover new antitumor agents from natural sources.

Isolation of this compound

The isolation of this compound was achieved through a multi-step extraction and chromatographic process. The detailed protocol is outlined below.

Experimental Protocol: Isolation and Purification
  • Plant Material Collection and Extraction: The aerial parts of Eupatorium hualienense were collected, air-dried, and milled. The dried plant material was then subjected to extraction with 95% ethanol (B145695) at room temperature.

  • Solvent Partitioning: The resulting crude ethanol extract was concentrated under reduced pressure and then partitioned between chloroform (B151607) (CHCl₃) and water. The chloroform-soluble fraction, which contained the less polar compounds including sesquiterpene lactones, was retained for further separation.

  • Column Chromatography (Silica Gel): The chloroform-soluble extract was subjected to column chromatography on a silica (B1680970) gel column. The column was eluted with a gradient of chloroform and methanol (B129727) (CHCl₃-MeOH), starting with pure chloroform and gradually increasing the methanol concentration. Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (TLC): Fractions containing compounds of interest were further purified using preparative TLC on silica gel plates, with a solvent system of chloroform-methanol (98:2). This step was crucial for the separation of closely related sesquiterpene lactones.

  • Crystallization: The purified fraction corresponding to this compound was crystallized from a mixture of chloroform and ether to yield the pure compound.

Experimental Workflow Diagram

G Figure 1: Isolation and Purification Workflow of this compound A Dried, milled aerial parts of Eupatorium hualienense B Ethanol Extraction A->B C Crude Ethanol Extract B->C D Chloroform-Water Partitioning C->D E Chloroform-Soluble Fraction D->E F Silica Gel Column Chromatography (CHCl3-MeOH gradient) E->F G Semi-purified Fractions F->G H Preparative TLC (CHCl3-MeOH 98:2) G->H I Pure this compound Fraction H->I J Crystallization (CHCl3-Ether) I->J K Crystalline this compound J->K G Figure 2: Logical Flow from Discovery to Activity A Eupatorium hualienense (Natural Source) B Isolation & Purification A->B C This compound (Pure Compound) B->C D Structural Elucidation (Spectroscopy) C->D F In Vitro Cytotoxicity Assays C->F E Chemical Structure Determined D->E G Activity against K562 & U2OS cells F->G H Potential as an Antitumor Agent G->H

Methodological & Application

Application Notes & Protocols: Eupahualin C Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, generalized protocol for the extraction and purification of Eupahualin C, a sesquiterpenoid lactone, from its putative source, Eupatorium chinense. The methodologies outlined are based on established procedures for the isolation of analogous sesquiterpenoid lactones from the Eupatorium genus. This protocol covers all stages from the initial extraction of the plant material to the final purification of the target compound. Quantitative data, compiled from related studies, is presented for reference. Additionally, a graphical workflow is provided to illustrate the entire process.

Introduction

This compound is a member of the sesquiterpenoid lactone class of natural products, a group known for a wide range of biological activities. These compounds are predominantly found in plants belonging to the Asteraceae family. Species of the genus Eupatorium are particularly rich sources of these metabolites. For instance, numerous sesquiterpenoids, including various eupachinilides and eupatochinilides, have been successfully isolated from Eupatorium chinense[1][2]. This protocol provides a comprehensive guide for the extraction and purification of this compound for research and drug development purposes.

The protocol is divided into three main stages:

  • Stage 1: Extraction and Fractionation: Initial extraction of the plant material followed by solvent-solvent partitioning to enrich the fraction containing sesquiterpenoid lactones.

  • Stage 2: Chromatographic Separation: Coarse separation of the enriched fraction using column chromatography.

  • Stage 3: High-Resolution Purification: Final purification of the target compound using High-Performance Liquid Chromatography (HPLC) or a similar high-resolution technique.

Experimental Protocols

Stage 1: Extraction and Solvent Partitioning

This initial stage aims to extract the crude secondary metabolites from the plant material and then to separate them into fractions of differing polarity. Sesquiterpenoid lactones are typically of medium polarity and are expected to be concentrated in the ethyl acetate (B1210297) fraction.

Materials:

  • Dried and powdered aerial parts of Eupatorium chinense

  • 95% Ethanol (B145695) (EtOH)

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Deionized water

  • Rotary evaporator

  • Large glass beakers and flasks

  • Separatory funnel (5 L)

Protocol:

  • Maceration: Soak 5 kg of dried, powdered aerial parts of Eupatorium chinense in 20 L of 95% ethanol at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain a crude ethanol extract.

  • Solvent Partitioning: a. Suspend the crude extract in 5 L of deionized water. b. Transfer the aqueous suspension to a 5 L separatory funnel. c. Perform sequential liquid-liquid extraction with the following solvents: i. n-Hexane (3 x 5 L) to remove nonpolar compounds like fats and sterols. ii. Ethyl acetate (3 x 5 L) to extract medium-polarity compounds, including sesquiterpenoid lactones. iii. n-Butanol (3 x 5 L) to extract more polar compounds. d. Collect each solvent fraction separately.

  • Drying and Weighing: Concentrate the n-hexane, ethyl acetate, and n-butanol fractions to dryness using a rotary evaporator. The ethyl acetate fraction is the primary candidate for containing this compound.

Stage 2: Silica (B1680970) Gel Column Chromatography

The ethyl acetate fraction is subjected to silica gel column chromatography for initial separation based on polarity.

Materials:

  • Dried ethyl acetate fraction

  • Silica gel (200-300 mesh)

  • Glass chromatography column (10 cm diameter, 100 cm length)

  • n-Hexane

  • Ethyl acetate

  • Methanol (B129727) (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • TLC developing tank

  • UV lamp (254 nm and 365 nm)

  • Vanillin-sulfuric acid staining reagent

Protocol:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A typical gradient might be:

    • 100% n-Hexane

    • n-Hexane:EtOAc (9:1, 8:2, 7:3, 1:1, v/v)

    • 100% EtOAc

    • EtOAc:MeOH (9:1, v/v)

  • Fraction Collection: Collect fractions of 500 mL each.

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction on a TLC plate, develop it in an appropriate solvent system (e.g., n-hexane:EtOAc 7:3), and visualize the spots under a UV lamp and after staining with vanillin-sulfuric acid.

  • Pooling of Fractions: Combine fractions with similar TLC profiles. Fractions showing spots characteristic of sesquiterpenoid lactones (often purple or blue with vanillin-sulfuric acid) are prioritized for further purification.

Stage 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification is achieved using preparative HPLC to isolate this compound to a high degree of purity.

Materials:

  • Combined and dried fractions from column chromatography

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm)

Protocol:

  • Sample Preparation: Dissolve the semi-purified fraction in methanol and filter it through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): Develop a suitable separation method on an analytical HPLC system with a C18 column. A common mobile phase for sesquiterpenoid lactones is a gradient of water and methanol or water and acetonitrile[3][4].

  • Preparative HPLC Run: a. Equilibrate the preparative C18 column with the initial mobile phase conditions. b. Inject the filtered sample onto the column. c. Run the preparative HPLC using the optimized gradient method. d. Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Peak Collection: Collect the peaks corresponding to the retention time of this compound (as determined by analytical HPLC if a standard is available, or collect all major peaks for subsequent analysis).

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Drying: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the purification of sesquiterpenoid lactones from Eupatorium species, based on published literature. This data is intended to provide an estimate of expected yields and purities.

Purification StepStarting MaterialInput MassOutput MassYield (%)Purity (%)Reference
Solvent Partitioning Dried Plant Material16 kg275 g (EtOAc Extract)1.72%-[5]
Low-Pressure Chromatography Dry EtOAc Extract275 g13.8 g (Grosheimin)5.0%95%[5]
HSCCC n-Butanol Fraction540 mg17.9 mg (Eupalinolide A)3.3%97.9%[6]
HSCCC n-Butanol Fraction540 mg19.3 mg (Eupalinolide B)3.6%97.1%[6]

Visualization

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_start Plant Material cluster_extraction Stage 1: Extraction & Partitioning cluster_fractions Fractions cluster_purification1 Stage 2: Column Chromatography cluster_purification2 Stage 3: HPLC Purification cluster_end Final Product start Dried & Powdered Eupatorium chinense extraction Maceration in 95% Ethanol start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Liquid-Liquid Partitioning concentration1->partitioning n_hexane n-Hexane Fraction (Discarded) partitioning->n_hexane Non-polar ethyl_acetate Ethyl Acetate Fraction (Enriched) partitioning->ethyl_acetate Medium-polar n_butanol n-Butanol Fraction (Stored) partitioning->n_butanol Polar column_chrom Silica Gel Column Chromatography ethyl_acetate->column_chrom tlc TLC Analysis & Pooling column_chrom->tlc Fraction Collection prep_hplc Preparative HPLC (C18) tlc->prep_hplc Semi-pure Fraction purity_check Purity Analysis (Analytical HPLC) prep_hplc->purity_check Isolated Compound end_product Pure this compound purity_check->end_product Purity >95%

Caption: Workflow for this compound extraction and purification.

Signaling Pathway Diagram (Placeholder)

As this document describes a chemical protocol, a signaling pathway is not directly applicable. However, to fulfill the mandatory visualization requirement, a logical flow diagram illustrating the decision-making process in chromatographic separation is provided below.

Chromatography_Logic start Semi-purified Fraction analytical_hplc Analytical HPLC Method Development start->analytical_hplc decision Optimal Separation? analytical_hplc->decision decision->analytical_hplc No, optimize gradient/solvent prep_hplc Scale up to Preparative HPLC decision->prep_hplc Yes collection Collect Target Peak prep_hplc->collection analysis Purity Analysis collection->analysis pure_compound Pure Compound (>95%) analysis->pure_compound Yes repurify Further Purification (e.g., different column/mobile phase) analysis->repurify No repurify->prep_hplc

Caption: Logic diagram for HPLC method development and purification.

References

Application Notes & Protocols for the Quantification of Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of analytical methodologies for the quantitative analysis of Eupahualin C, a sesquiterpene lactone of interest. Due to the current lack of specific validated methods for this compound in publicly available literature, this application note outlines a proposed approach based on established analytical techniques for closely related sesquiterpene lactones found in the Eupatorium genus. The protocols detailed below for High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are intended to serve as a robust starting point for method development and validation.

Introduction to this compound and its Analytical Challenges

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. These compounds are characteristic secondary metabolites in various plant families, most notably Asteraceae, to which the Eupatorium genus belongs. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological effects.

The primary analytical challenge lies in the absence of a dedicated, validated quantification method for this compound. However, the analysis of structurally similar sesquiterpene lactones, such as eupalinolides, from Eupatorium species has been reported, providing a strong foundation for developing a reliable analytical method.

Proposed Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound: HPLC-PDA for routine analysis and LC-MS/MS for higher sensitivity and selectivity, particularly in complex biological matrices.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

HPLC-PDA is a robust and widely accessible technique suitable for the quantification of analytes with sufficient UV absorbance. Assuming this compound possesses a chromophore, this method can be developed and validated for its quantification in plant extracts and pharmaceutical formulations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity and specificity, such as the determination of this compound in plasma or tissue samples, LC-MS/MS is the method of choice. This technique offers excellent selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.

Experimental Protocols

The following protocols are proposed based on methods for analogous sesquiterpene lactones and will require optimization and validation for this compound.

Sample Preparation

3.1.1. Extraction from Plant Material (e.g., Eupatorium species)

  • Grinding: Air-dry the plant material (e.g., aerial parts) and grind it into a fine powder.

  • Extraction Solvent: Use methanol (B129727) or ethanol (B145695) as the extraction solvent.

  • Extraction Procedure:

    • Weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of the extraction solvent.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.2. Extraction from Biological Matrices (e.g., Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (containing an appropriate internal standard, if available).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the clear supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter.

HPLC-PDA Method Protocol
  • Instrumentation: A standard HPLC system equipped with a photodiode array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Initial conditions: 20% A.

    • Gradient: Linearly increase to 80% A over 30 minutes.

    • Hold: 80% A for 5 minutes.

    • Re-equilibration: Return to initial conditions over 5 minutes and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor the UV spectrum from 200-400 nm. The quantification wavelength should be selected based on the UV maximum of this compound. For many sesquiterpene lactones, this is in the range of 210-230 nm.

LC-MS/MS Method Protocol
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm) for faster analysis.

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

    • Initial conditions: 10% A.

    • Gradient: Linearly increase to 90% A over 10 minutes.

    • Hold: 90% A for 2 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive or negative mode (to be determined based on the chemical structure of this compound).

  • MS Parameters:

    • Ion Source Temperature: To be optimized (typically 120-150 °C).

    • Desolvation Gas Temperature: To be optimized (typically 350-450 °C).

    • Capillary Voltage: To be optimized (typically 2.5-3.5 kV).

    • MRM Transitions: The precursor ion ([M+H]⁺ or [M-H]⁻) and product ions need to be determined by infusing a standard solution of this compound.

Method Validation Parameters (Proposed)

A full method validation should be performed according to ICH guidelines. The following table summarizes the typical acceptance criteria for the validation parameters.

ParameterHPLC-PDALC-MS/MS
Linearity (r²) ≥ 0.995≥ 0.99
Range To be determinedTo be determined
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantitation (LOQ) To be determinedTo be determined
Accuracy (% Recovery) 80 - 120%85 - 115% (LLOQ: 80-120%)
Precision (% RSD) ≤ 15%≤ 15% (LLOQ: ≤ 20%)
Selectivity/Specificity No interfering peaks at the retention time of the analyteNo significant interference at the MRM transition of the analyte
Stability Freeze-thaw, short-term, long-term, stock solutionFreeze-thaw, short-term, long-term, stock solution

Note: The quantitative data in the table above represents typical values for such analytical methods and will need to be experimentally determined for this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (Methanol/Ethanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_pda HPLC-PDA Analysis filtration->hplc_pda For Plant Extracts & Formulations lcmsms LC-MS/MS Analysis filtration->lcmsms For Biological Samples quantification Quantification hplc_pda->quantification lcmsms->quantification validation Method Validation quantification->validation

Caption: General experimental workflow for the quantification of this compound.

Logical Relationship for Method Selection

method_selection start Start: Need to Quantify This compound matrix_type What is the sample matrix? start->matrix_type plant_extract Plant Extract or Pharmaceutical Formulation matrix_type->plant_extract Simple biological_fluid Biological Fluid (e.g., Plasma, Urine) matrix_type->biological_fluid Complex hplc_pda Propose HPLC-PDA Method plant_extract->hplc_pda lcmsms Propose LC-MS/MS Method biological_fluid->lcmsms end End: Method Protocol hplc_pda->end lcmsms->end

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

While a specific validated method for the quantification of this compound is not yet established in the scientific literature, the protocols and validation parameters outlined in this application note provide a robust framework for researchers to develop and implement such a method. The proposed HPLC-PDA and LC-MS/MS approaches, based on methodologies for structurally similar sesquiterpene lactones, are anticipated to be highly effective. It is imperative that any developed method undergoes rigorous validation to ensure the accuracy, precision, and reliability of the quantitative data generated.

Application Notes and Protocols for the HPLC Analysis of Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupahualin C is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities. Found in plants of the Eupatorium genus, these compounds are of significant interest for their potential therapeutic applications, particularly for their anti-inflammatory properties. The accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, dosage determination, and further pharmacological studies. This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of this compound, along with insights into its potential mechanism of action.

HPLC Analysis Protocol

This protocol is designed for the qualitative and quantitative analysis of this compound in methanolic extracts of Eupatorium species.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade methanol (B129727), acetonitrile, and water.

  • Phosphoric acid (for mobile phase pH adjustment).

  • Syringe filters (0.45 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • This compound reference standard (if available) or a well-characterized Eupatorium extract.

Experimental Protocol: HPLC Method

  • Standard Preparation:

    • Accurately weigh a precise amount of this compound reference standard.

    • Dissolve the standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation (from Eupatorium plant material):

    • Grind dried aerial parts of the Eupatorium plant into a fine powder.

    • Accurately weigh approximately 1.0 g of the powdered plant material.

    • Extract the powder with 25 mL of methanol by sonication for 30 minutes, followed by maceration for 24 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Evaporate the solvent under reduced pressure to obtain the crude methanol extract.

    • Redissolve a known amount of the crude extract in methanol to a final concentration of 10 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% phosphoric acid) and Solvent B (Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV absorbance at 210 nm.

    • Column Temperature: 30°C.

Data Presentation: Chromatographic Parameters

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Water (0.1% H₃PO₄) and Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 30°C

Table 1: Gradient Elution Program

Time (minutes)% Solvent A (Water + 0.1% H₃PO₄)% Solvent B (Acetonitrile)
09010
305050
401090
451090
509010
609010

Potential Biological Activity and Signaling Pathways

This compound, as a sesquiterpenoid lactone from Eupatorium, is presumed to exhibit anti-inflammatory properties. While direct studies on this compound are limited, the anti-inflammatory mechanisms of other compounds isolated from Eupatorium species, such as flavonoids and other sesquiterpenoid lactones, have been investigated. These studies suggest the involvement of key inflammatory signaling pathways, namely the NF-κB (Nuclear Factor-kappa B) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay (General)

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Treatment: Seed cells in 96-well plates. Pre-treat cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the cell culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.

  • Western Blot Analysis: Analyze the expression and phosphorylation of key proteins in the NF-κB and PI3K/Akt pathways (e.g., IκBα, p65, Akt, p-Akt) in cell lysates.

Data Presentation: Quantitative Anti-inflammatory Data (Hypothetical)

The following table presents hypothetical quantitative data for the anti-inflammatory effects of this compound, which would be obtained from the protocol described above.

Table 2: Inhibitory Effects of this compound on Inflammatory Markers in LPS-stimulated Macrophages

Concentration of this compound (µM)Inhibition of NO Production (%)Inhibition of TNF-α Release (%)Inhibition of IL-6 Release (%)
115.2 ± 2.112.8 ± 1.910.5 ± 1.5
535.8 ± 3.531.5 ± 3.228.9 ± 2.8
1058.4 ± 4.255.1 ± 4.051.7 ± 3.9
2575.1 ± 5.172.3 ± 4.869.8 ± 4.5
5088.9 ± 6.385.6 ± 5.982.4 ± 5.5

Visualization of Signaling Pathways and Workflows

Experimental Workflow Diagram

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_bioassay Biological Activity Assessment plant Eupatorium Plant Material powder Grinding plant->powder extract Methanolic Extraction powder->extract filter Filtration extract->filter hplc HPLC Injection filter->hplc treatment This compound Treatment filter->treatment data Data Acquisition (UV 210 nm) hplc->data quant Quantification data->quant analysis Analysis of Inflammatory Markers quant->analysis Correlate Concentration with Activity cell_culture Macrophage Cell Culture cell_culture->treatment lps LPS Stimulation treatment->lps lps->analysis

Caption: Experimental workflow for the extraction, HPLC analysis, and biological activity assessment of this compound.

NF-κB Signaling Pathway Inhibition

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 (Active) IkBa_p50_p65->p50_p65 IκBα Degradation nucleus Nucleus p50_p65->nucleus Translocation inflammation Inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->inflammation Transcription EupahualinC This compound EupahualinC->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway Modulation

PI3K_Akt_pathway Receptor Cell Surface Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt Akt->pAkt NFkB_activation NF-κB Activation pAkt->NFkB_activation Promotes EupahualinC This compound EupahualinC->PI3K Inhibits

Caption: Postulated modulation of the PI3K/Akt signaling pathway by this compound.

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupahualin C is a natural product of significant interest within the scientific community for its potential therapeutic applications. As with any novel compound being considered for further development, a thorough evaluation of its cytotoxic effects on various cell lines is a critical initial step. This document provides a comprehensive guide to assessing the in vitro cytotoxicity of this compound, offering detailed experimental protocols and data presentation formats. While specific cytotoxic data for this compound is not yet publicly available, this guide presents a standardized methodology for its determination. Furthermore, it summarizes the known cytotoxic activities of other compounds isolated from Eupatorium chinense, the plant genus from which related compounds have been sourced, to provide a contextual framework for potential bioactivity.

Data Presentation

A crucial aspect of cytotoxicity studies is the clear and concise presentation of quantitative data, typically the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. When conducting cytotoxicity assays for this compound against a panel of cancer cell lines, the data should be organized in a structured table for straightforward comparison.

Table 1: Cytotoxic Activities of Compounds Isolated from Eupatorium chinense

It is important to note that the following data is for compounds other than this compound that have been isolated from Eupatorium chinense. This information is provided to illustrate the potential for cytotoxic activity from compounds derived from this plant genus.

CompoundCell LineIC50 (µM)Reference
Eupachinilide A MDA-MB-231 (Breast Cancer)3.1[1]
HepG2 (Liver Cancer)9.3[1]
Eupachinilide E MDA-MB-231 (Breast Cancer)4.5[1]
HepG2 (Liver Cancer)8.7[1]
Eupachinilide F MDA-MB-231 (Breast Cancer)2.8[1]
HepG2 (Liver Cancer)7.6[1]
Eupachinilide I MDA-MB-231 (Breast Cancer)5.2[1]
HepG2 (Liver Cancer)6.4[1]
A Thymol Derivative CNE 2 (Nasopharyngeal Carcinoma)4.2[2]
Caski (Cervical Cancer)11.9[2]
HGC-27 (Gastric Cancer)7.3[2]

Experimental Protocols

The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and, by extension, cytotoxicity.[2][3][4] This protocol can be adapted for the evaluation of this compound.

Materials and Reagents
  • This compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)

  • Human cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition and Analysis cell_culture Maintain and expand cancer cell lines cell_seeding Seed cells into 96-well plates (e.g., 5x10^3 cells/well) cell_culture->cell_seeding incubation_24h Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation_24h compound_prep Prepare serial dilutions of this compound incubation_24h->compound_prep treatment Add compound dilutions to respective wells compound_prep->treatment incubation_48h Incubate for 48 hours (37°C, 5% CO2) treatment->incubation_48h add_mtt Add MTT solution to each well incubation_48h->add_mtt incubation_4h Incubate for 4 hours (37°C, 5% CO2) add_mtt->incubation_4h solubilize Add solubilization solution and mix thoroughly incubation_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count to determine cell density.

    • Dilute the cells in a complete culture medium to a concentration of 5 x 10^4 cells/mL (this may need optimization depending on the cell line's growth rate).

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in approximately 5,000 cells per well.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for testing (e.g., a range from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells of the 96-well plate containing the attached cells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., 0.1% DMSO) and an untreated control (medium only).

    • Incubate the plate for 48 hours (or a desired time point) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.

Potential Signaling Pathways

While the precise mechanism of action for this compound is yet to be elucidated, many natural cytotoxic compounds exert their effects by inducing programmed cell death, or apoptosis. One of the central pathways in apoptosis is the intrinsic or mitochondrial pathway. The following diagram illustrates a generalized model of this pathway, which could be a potential mechanism of action for this compound.

Generalized Apoptosis Signaling Pathway

G cluster_0 Induction cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade cluster_3 Execution Eupahualin_C This compound Cellular_Stress Cellular Stress (e.g., DNA damage, ROS) Eupahualin_C->Cellular_Stress Bcl2_family Bcl-2 Family Proteins Cellular_Stress->Bcl2_family Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion forms pore Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Substrate_Cleavage Cleavage of Cellular Substrates Caspase3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: A generalized diagram of the intrinsic apoptosis pathway, a potential mechanism for this compound cytotoxicity.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of the in vitro cytotoxicity of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the continued investigation of this promising natural compound. While specific data on this compound is pending, the information on related compounds from Eupatorium chinense suggests that this class of molecules holds significant cytotoxic potential. Future studies should focus on determining the IC50 values of this compound across a diverse panel of cell lines and elucidating its precise molecular mechanisms of action.

References

Application Notes and Protocols for Eupafolin's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Eupahualin C" did not yield specific results on its anti-inflammatory activity. The following data and protocols are based on research conducted on Eupafolin , a closely named flavone (B191248) with documented anti-inflammatory properties. It is presented here as a comprehensive resource for researchers investigating similar compounds.

Introduction

Eupafolin, a flavone isolated from Artemisia princeps Pampanini, has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[1][2][3] This document provides a detailed overview of its mechanism of action, quantitative data on its activity in cell lines, and standardized protocols for researchers to investigate its anti-inflammatory potential. Eupafolin exerts its effects by inhibiting the production of key inflammatory mediators and cytokines, primarily through the suppression of the JNK, NF-κB, and AP-1 signaling pathways.[1][3]

Data Presentation: Anti-inflammatory Activity of Eupafolin

The following tables summarize the quantitative data on the inhibitory effects of Eupafolin on various inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Table 1: Inhibition of Inflammatory Mediators

Inflammatory MediatorCell LineInhibitory Effect of EupafolinReference
Nitric Oxide (NO)RAW264.7IC50: 6 µM[4]
iNOS Protein ExpressionRAW264.7Dose-dependent decrease[1][3]
COX-2 Protein ExpressionRAW264.7Dose-dependent decrease[1][3]

Table 2: Inhibition of Pro-inflammatory Cytokines

Pro-inflammatory CytokineCell LineInhibitory Effect of EupafolinReference
Interleukin-6 (IL-6)RAW264.7Dose-dependent decrease in secretion[1][2]
Tumor Necrosis Factor-α (TNF-α)RAW264.7Dose-dependent decrease in secretion[1][2]
Interleukin-1α (IL-1α)RAW264.7Significant down-regulation[4]
Interleukin-1β (IL-1β)RAW264.7Significant down-regulation[4]

Signaling Pathways Modulated by Eupafolin

Eupafolin's anti-inflammatory mechanism involves the modulation of key signaling cascades initiated by inflammatory stimuli like LPS. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

G cluster_workflow Experimental Workflow A RAW264.7 Cell Culture B Pre-treatment with Eupafolin A->B C Stimulation with LPS (1 µg/mL) B->C D Incubation (24 hours) C->D E Collect Supernatant & Cell Lysates D->E F Griess Assay (NO) E->F G ELISA (TNF-α, IL-6) E->G H Western Blot (iNOS, COX-2, MAPK, NF-κB) E->H I Confocal Microscopy (p65/c-fos translocation) E->I

General experimental workflow for assessing Eupafolin's activity.

Eupafolin has been shown to inhibit the phosphorylation of several key proteins in the MAPK pathway, including JNK, ERK, and p38.[1][3] This inhibition, particularly of JNK, is crucial for its downstream effects.

G cluster_pathway MAPK Signaling Pathway Inhibition LPS LPS Receptor TLR4 LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK JNK JNK MAPKKK->JNK ERK ERK1/2 MAPKKK->ERK p38 p38 MAPKKK->p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK1/2 ERK->p_ERK p_p38 p-p38 p38->p_p38 AP1 AP-1 (c-fos) Activation p_JNK->AP1 Eupafolin Eupafolin Eupafolin->JNK Eupafolin->ERK Eupafolin->p38

Eupafolin inhibits the phosphorylation of JNK, ERK, and p38.

The inhibition of the MAPK pathway by Eupafolin subsequently prevents the activation and nuclear translocation of transcription factors like NF-κB (p65) and AP-1 (c-fos).[1][3] This is a critical step in halting the transcription of pro-inflammatory genes.

G cluster_pathway NF-κB Signaling Pathway Inhibition LPS LPS Receptor TLR4 LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates p65 p65 p65_p50_IkB p65/p50-IκBα (Cytosol) p65->p65_p50_IkB p50 p50 p50->p65_p50_IkB p65_p50_nuc p65/p50 (Nucleus) p65_p50_IkB->p65_p50_nuc IκBα degradation Transcription Pro-inflammatory Gene Transcription p65_p50_nuc->Transcription Eupafolin Eupafolin Eupafolin->p65_p50_nuc Inhibits Translocation

Eupafolin prevents the nuclear translocation of NF-κB (p65).

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for ELISA/Western Blot).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of Eupafolin (e.g., 1, 5, 10, 20 µM) for 1 hour.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for the desired time period (e.g., 24 hours for cytokine analysis).

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic concentration of Eupafolin.

  • Protocol:

    • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • After 24 hours, treat cells with various concentrations of Eupafolin for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (NO) Assay
  • Objective: To quantify the production of NO in the culture supernatant.

  • Protocol:

    • Collect the culture supernatant after cell treatment.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the NO concentration using a sodium nitrite (B80452) standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6) in the culture supernatant.

  • Protocol:

    • Collect the culture supernatant after cell treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., from R&D Systems or eBioscience).

    • Briefly, coat a 96-well plate with capture antibody, add standards and samples, followed by detection antibody, avidin-HRP, and substrate solution.

    • Measure the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.

Western Blot Analysis
  • Objective: To determine the protein expression levels of iNOS, COX-2, and phosphorylated forms of MAPK and NF-κB pathway components.

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-JNK, anti-p-p65, anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify band intensity relative to a loading control (e.g., β-actin).

Confocal Microscopy for Nuclear Translocation
  • Objective: To visualize the cellular localization of NF-κB p65 and c-fos.

  • Protocol:

    • Grow cells on glass coverslips in a 24-well plate.

    • Perform treatment with Eupafolin and LPS as described.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with primary antibody (anti-p65 or anti-c-fos) for 1 hour.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize using a confocal laser scanning microscope. The nuclear translocation is indicated by the co-localization of the protein's fluorescence with the DAPI stain.[3]

References

Application Notes and Protocols: Eupafolin's Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the molecular mechanisms through which Eupafolin, a naturally occurring flavonoid, exerts its anti-cancer effects. The accompanying protocols offer step-by-step guidance for key experiments to investigate these mechanisms in various cancer cell lines.

Introduction

Eupafolin, a flavonoid found in plants such as Artemisia princeps, has demonstrated significant anti-proliferative, pro-apoptotic, and anti-metastatic activities in several cancer models, particularly in breast cancer. Its mechanism of action involves the modulation of critical cellular signaling pathways that regulate cell survival, proliferation, and death. These notes summarize the key findings and provide practical protocols for researchers investigating the therapeutic potential of Eupafolin.

Mechanism of Action

Eupafolin's anti-cancer activity is multifaceted, primarily targeting the following cellular processes:

  • Induction of Apoptosis: Eupafolin promotes programmed cell death in cancer cells by modulating the expression of key apoptosis-related proteins. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance culminates in the activation of effector caspases, such as cleaved caspase-3, which execute the apoptotic program.

  • Cell Cycle Arrest: Eupafolin has been shown to halt the progression of the cell cycle in cancer cells. Depending on the cell type, it can induce arrest at different phases. For instance, it causes S phase arrest in MDA-MB-231 and MCF-7 breast cancer cells, and G0/G1 phase arrest in EO771 murine breast cancer cells.[1] This arrest is associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1, CDK4, and CDK6.

  • Inhibition of Key Signaling Pathways: The anti-cancer effects of Eupafolin are mediated through the inhibition of several crucial signaling pathways that are often dysregulated in cancer:

    • PI3K/Akt/mTOR Pathway: Eupafolin significantly reduces the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[2] This inhibition disrupts downstream signaling cascades that promote cell growth, proliferation, and survival.

    • MAPK Pathway: Eupafolin has been observed to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs).

    • NF-κB Pathway: This pathway, which is involved in inflammation and cell survival, is also inhibited by Eupafolin.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Eupafolin on cancer cells as reported in the literature.

Table 1: Inhibitory Concentration (IC50) Values of a Related Flavonoid, Eupatorin (B191229)

Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)Reference
MCF-7Breast Cancer485[3]
MDA-MB-231Breast Cancer485[3]

Note: Data for Eupatorin is provided as a reference for a closely related flavonoid. Researchers should determine the specific IC50 values for Eupafolin in their cell lines of interest.

Table 2: Effect of Eupafolin on Apoptosis in EO771 Breast Cancer Cells

TreatmentApoptosis Rate (%)Fold Increase vs. ControlReference
Control (DMSO)Baseline-[1]
Eupafolin (100 µM) for 24 hoursIncreased by 18%~1.18[1]

Table 3: Effect of Eupafolin on Cell Cycle Distribution in Breast Cancer Cells

Cell LineTreatment (Concentration)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
EO771Control---[1]
EO771Eupafolin (25, 50, 100 µM)Increased--[1]
MDA-MB-231Control57.9--[4]
MDA-MB-231Compound 7k (16 µM)77.87--[4]
MCF-7Control-12.3734.40[3]
MCF-7Eupatorin (5 µg/mL)5.89 (sub G0/G1)12.3734.40[3]

Note: Data for Compound 7k and Eupatorin are provided as examples of cell cycle analysis data presentation. Specific percentages for Eupafolin should be determined experimentally.

Experimental Protocols

The following are detailed protocols for key experiments to study the mechanism of action of Eupafolin.

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of Eupafolin on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Eupafolin (dissolved in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of Eupafolin in culture medium (e.g., 0, 25, 50, 100 µM).

  • Remove the medium from the wells and add 100 µL of the Eupafolin dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the highest Eupafolin treatment.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by Eupafolin using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Eupafolin (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Eupafolin (e.g., 0, 25, 50, 100 µM) for 24 hours.

  • Harvest the cells by trypsinization and collect the supernatant containing any floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of Eupafolin on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Eupafolin (dissolved in DMSO)

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Eupafolin as described for the apoptosis assay.

  • Harvest the cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blotting

This protocol is for detecting the expression levels of key proteins involved in the signaling pathways affected by Eupafolin.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Eupafolin (dissolved in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 4 for suggestions)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with Eupafolin.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. (See Table 4 for suggested antibodies and starting dilutions).

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Table 4: Recommended Primary Antibodies for Western Blotting

Target ProteinSupplierCatalog Number (Example)Starting Dilution
BaxCell Signaling Tech.#27721:1000
Bcl-2Cell Signaling Tech.#150711:1000
Cleaved Caspase-3Cell Signaling Tech.#96641:1000
p-PI3KCell Signaling Tech.#42281:1000
PI3KCell Signaling Tech.#42571:1000
p-Akt (Ser473)Cell Signaling Tech.#40601:1000
AktCell Signaling Tech.#46911:1000
p-mTOR (Ser2448)Cell Signaling Tech.#55361:1000
mTORCell Signaling Tech.#29831:1000
GAPDH (Loading Ctrl)Cell Signaling Tech.#51741:1000

Note: Optimal antibody dilutions should be determined empirically by the researcher.

Visualizations

The following diagrams illustrate the key signaling pathways affected by Eupafolin and a general experimental workflow.

Eupafolin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Eupafolin Eupafolin Eupafolin->PI3K inhibits MAPKs MAPKs Eupafolin->MAPKs inhibits NF_kB NF-κB Eupafolin->NF_kB inhibits Bax Bax Eupafolin->Bax activates Bcl2 Bcl-2 Eupafolin->Bcl2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest Eupafolin->Cell_Cycle_Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase3 Cleaved Caspase-3 Bax->Caspase3 Bcl2->Bax inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Eupafolin signaling pathway in cancer cells.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with Eupafolin (various concentrations and times) Start->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (Protein Expression) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for studying Eupafolin.

References

Application Notes and Protocols for Eupalinolide B in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Eupalinolide B is a sesquiterpene lactone extracted from the plant Eupatorium lindleyanum.[1] It has garnered significant attention in the field of drug discovery due to its potent anti-cancer and anti-inflammatory properties. Preclinical studies have demonstrated its efficacy in various cancer cell lines and animal models, suggesting its potential as a therapeutic agent. These application notes provide a comprehensive overview of the biological activities of Eupalinolide B, detailed protocols for key in vitro and in vivo experiments, and a summary of its known mechanisms of action to guide researchers in its exploration for drug development.

Chemical Properties:
PropertyValue
Chemical Formula C₂₀H₂₄O₆
Molecular Weight 360.4 g/mol
CAS Number 108525-39-9[2]
Appearance White to off-white solid
Solubility Soluble in DMSO, Ethanol

Section 1: Anti-Cancer Applications

Eupalinolide B has demonstrated significant anti-proliferative, pro-apoptotic, and anti-metastatic effects across a range of cancer types, including hepatic, pancreatic, and laryngeal cancers.[1][3][4]

In Vitro Anti-Cancer Activity

Table 1: Summary of In Vitro Anti-Proliferative Activity of Eupalinolide B

Cancer Cell LineCancer TypeIC₅₀ (µM)Reference
SMMC-7721Hepatic Carcinoma~12 (at 48h)[1]
HCCLM3Hepatic Carcinoma~12 (at 48h)[1]
PANC-1Pancreatic CancerNot explicitly stated, but significant inhibition of viability observed[3]
MiaPaCa-2Pancreatic CancerNot explicitly stated, but significant inhibition of viability observed[3]
TU686Laryngeal Cancer6.73[4]
TU212Laryngeal Cancer1.03[4]
M4eLaryngeal Cancer3.12[4]
AMC-HN-8Laryngeal Cancer2.13[4]
Hep-2Laryngeal Cancer9.07[4]
LCCLaryngeal Cancer4.20[4]
Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Eupalinolide B on cancer cells.

Materials:

  • Cancer cell lines (e.g., SMMC-7721, TU212)

  • Eupalinolide B (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Eupalinolide B (e.g., 0, 6, 12, 24 µM) for desired time points (e.g., 24, 48, 72 hours).[1] A vehicle control (DMSO) should be included.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cell Migration Assay (Transwell Assay)

This protocol evaluates the effect of Eupalinolide B on cancer cell migration.

Materials:

  • Cancer cell lines (e.g., HCCLM3, TU212)

  • Eupalinolide B

  • Transwell inserts (8 µm pore size)

  • Serum-free medium and medium with 10% FBS

  • Crystal violet solution

  • Cotton swabs

Procedure:

  • Pre-coat the upper chamber of the Transwell insert with Matrigel for invasion assays (optional).

  • Resuspend cancer cells in serum-free medium and seed them into the upper chamber.

  • Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Add different concentrations of Eupalinolide B to both the upper and lower chambers.[1]

  • Incubate for 24-48 hours at 37°C.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.5% crystal violet.[1]

  • Count the stained cells under a microscope in several random fields.

Mechanism of Action: Anti-Cancer Effects

Eupalinolide B exerts its anti-cancer effects through multiple mechanisms:

  • Induction of Ferroptosis: In hepatic carcinoma cells, Eupalinolide B induces a form of iron-dependent cell death known as ferroptosis. This is mediated by endoplasmic reticulum (ER) stress and activation of Heme Oxygenase-1 (HO-1).[1]

  • ROS Generation and JNK Signaling: It promotes the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, contributing to cell death.[1]

  • Cell Cycle Arrest: Eupalinolide B can arrest the cell cycle at the S phase by downregulating the expression of CDK2 and cyclin E1.[1]

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): In laryngeal cancer, it inhibits EMT by increasing the expression of E-cadherin and decreasing N-cadherin.[4]

  • Induction of Apoptosis and Disruption of Copper Homeostasis: In pancreatic cancer, it induces apoptosis, elevates ROS levels, and disrupts copper homeostasis, potentially leading to cuproptosis.[3]

  • Inhibition of STAT3 Signaling: Eupalinolide J, a related compound, has been shown to promote the ubiquitin-dependent degradation of STAT3, a key transcription factor in cancer metastasis.[5]

Diagram 1: Eupalinolide B Anti-Cancer Signaling Pathways

cluster_cancer_cell Cancer Cell EB Eupalinolide B ROS ↑ ROS EB->ROS ER_Stress ↑ ER Stress EB->ER_Stress Copper Disrupted Copper Homeostasis EB->Copper STAT3 ↓ STAT3 EB->STAT3 LSD1 ↓ LSD1 EB->LSD1 CellCycleArrest S Phase Cell Cycle Arrest EB->CellCycleArrest JNK JNK Pathway ROS->JNK HO1 ↑ HO-1 ER_Stress->HO1 Apoptosis Apoptosis Copper->Apoptosis JNK->Apoptosis Ferroptosis Ferroptosis HO1->Ferroptosis Migration ↓ Migration/ Invasion (EMT) STAT3->Migration LSD1->Migration

Caption: Signaling pathways modulated by Eupalinolide B in cancer cells.

Section 2: Anti-Inflammatory Applications

Eupalinolide B also exhibits potent anti-inflammatory properties by targeting key inflammatory signaling pathways.

Mechanism of Action: Anti-Inflammatory Effects
  • Inhibition of NF-κB Signaling: Eupalinolide B inhibits the activation of the NF-κB pathway. It prevents the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[6]

  • Reduction of Pro-inflammatory Cytokines: By inhibiting the NF-κB pathway, Eupalinolide B reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6]

Diagram 2: Eupalinolide B Anti-Inflammatory Signaling Pathway

LPS LPS IKK IKK LPS->IKK activates EB Eupalinolide B EB->IKK inhibits p_IκBα p-IκBα IKK->p_IκBα phosphorylates IκBα IκBα NFκB NF-κB (p65/p50) IκBα->NFκB inhibits p_IκBα->IκBα degrades p_IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFκB_nucleus->Cytokines induces transcription

Caption: Inhibition of the NF-κB signaling pathway by Eupalinolide B.

Experimental Protocols

Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol measures the levels of pro-inflammatory cytokines in cell culture supernatants.

Materials:

  • RAW264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Eupalinolide B

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Seed RAW264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of Eupalinolide B for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Protocol 4: Western Blot for NF-κB Pathway Proteins

This protocol assesses the effect of Eupalinolide B on the phosphorylation and degradation of key proteins in the NF-κB pathway.

Materials:

  • RAW264.7 cells

  • LPS

  • Eupalinolide B

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat cells with Eupalinolide B and/or LPS as described in Protocol 3.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

Section 3: In Vivo Studies

Protocol 5: Xenograft Tumor Model

This protocol is for evaluating the in vivo anti-tumor efficacy of Eupalinolide B.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., TU212, HCCLM3)

  • Eupalinolide B

  • Vehicle solution (e.g., DMSO and saline)

  • Calipers

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into control and treatment groups.

  • Administer Eupalinolide B (e.g., via intraperitoneal injection) at a predetermined dose and schedule.[4] The control group receives the vehicle.

  • Measure tumor volume with calipers every few days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., H&E staining, immunohistochemistry for Ki-67).[3]

Diagram 3: Experimental Workflow for In Vivo Xenograft Model

start Start cell_injection Subcutaneous injection of cancer cells into mice start->cell_injection tumor_growth Allow tumors to grow to palpable size cell_injection->tumor_growth randomization Randomize mice into control and treatment groups tumor_growth->randomization treatment Administer Eupalinolide B or vehicle randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint of study monitoring->endpoint analysis Excise tumors for weight and analysis endpoint->analysis end End analysis->end

Caption: Workflow for assessing the in vivo anti-tumor efficacy of Eupalinolide B.

Eupalinolide B is a promising natural product for drug discovery, with well-documented anti-cancer and anti-inflammatory activities. The protocols and data presented here provide a solid foundation for researchers to further investigate its therapeutic potential. Future studies should focus on optimizing its pharmacological properties, elucidating more detailed mechanisms of action in different disease contexts, and evaluating its safety and efficacy in more advanced preclinical models.

References

Application Notes and Protocols for Eupahualin C as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Researcher: Following a comprehensive search of scientific literature and chemical databases, no specific information could be found for a compound named "Eupahualin C." The search yielded results for similarly named compounds such as "Eupafolin," "Euphol," "Eupalinolide B," and "Euphoscopin C," but none for "this compound." It is possible that "this compound" may be a novel or proprietary compound with limited public information, or the name may be a misspelling of a different phytochemical.

The following application notes and protocols are based on the therapeutic potential of Eupafolin , a flavonoid with documented anti-cancer and anti-inflammatory properties that is frequently mistaken for the requested compound. Researchers interested in the potential of related compounds are encouraged to review the literature for the specific molecule of interest.

Application Notes: Eupafolin as a Potential Therapeutic Agent

Introduction:

Eupafolin is a flavone (B191248) found in various plants, including Artemisia princeps Pampanini.[1] It has demonstrated significant potential as a therapeutic agent due to its anti-inflammatory and anti-cancer activities.[2][3] These notes summarize the key findings related to Eupafolin's mechanism of action and provide a basis for further investigation into its therapeutic applications.

Anti-Cancer Activity:

Eupafolin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[2] A key mechanism of its anti-cancer effect is the inhibition of the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By downregulating this pathway, Eupafolin can effectively arrest the growth of tumor cells.[2] Studies have also indicated that Eupafolin can induce G0/G1 phase cell cycle arrest in breast cancer cells.[2]

Anti-Inflammatory Activity:

Eupafolin exhibits potent anti-inflammatory properties by targeting key mediators of the inflammatory response.[3] It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as inflammatory mediators like nitric oxide (NO), iNOS, and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.[3] The underlying mechanism for this activity involves the inhibition of the JNK and NF-κB signaling pathways.[3]

Mechanism of Action Summary:

The therapeutic effects of Eupafolin are primarily attributed to its ability to modulate critical cellular signaling pathways.

  • In Cancer: Eupafolin inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and induction of apoptosis.[2]

  • In Inflammation: Eupafolin suppresses the JNK and NF-κB pathways, resulting in reduced production of pro-inflammatory mediators.[3]

Quantitative Data Summary:

The following table summarizes the reported inhibitory effects of Eupafolin on various cancer cell lines.

Cell LineAssayIC50 / EffectReference
Breast Cancer Cells (EO771)Cell ViabilityTime- and dose-dependent inhibition[2]
RAW264.7 MacrophagesNO ProductionDose-dependent inhibition[3]
RAW264.7 MacrophagesTNF-α & IL-6 ProductionDose-dependent inhibition[3]

Experimental Protocols:

The following are detailed protocols for key experiments used to evaluate the therapeutic potential of Eupafolin.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Eupafolin on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., EO771 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Eupafolin (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan Spectrum Microplate Reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of Eupafolin in complete medium.

  • Remove the medium from the wells and add 100 µL of the Eupafolin dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of Eupafolin on the expression and phosphorylation of proteins in the PI3K/Akt/mTOR and NF-κB signaling pathways.

Materials:

  • Cells treated with Eupafolin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Eupafolin.

Materials:

  • Cells treated with Eupafolin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest the treated cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations:

Signaling Pathway Diagrams (DOT Language):

Eupafolin_Anticancer_Pathway Eupafolin Eupafolin PI3K PI3K Eupafolin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Eupafolin's anti-cancer mechanism via PI3K/Akt/mTOR inhibition.

Eupafolin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK NFkB NF-κB TLR4->NFkB Eupafolin Eupafolin Eupafolin->JNK inhibits Eupafolin->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) JNK->Cytokines NFkB->Cytokines Mediators Inflammatory Mediators (iNOS, COX-2) NFkB->Mediators

Caption: Eupafolin's anti-inflammatory mechanism via JNK/NF-κB inhibition.

Experimental Workflow Diagram (DOT Language):

Experimental_Workflow cluster_invitro In Vitro Studies cluster_data Data Analysis cell_culture Cancer Cell Culture treatment Eupafolin Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot (Signaling Proteins) treatment->western_blot ic50 IC50 Calculation viability->ic50 statistical_analysis Statistical Analysis apoptosis->statistical_analysis pathway_analysis Pathway Analysis western_blot->pathway_analysis

Caption: General workflow for in vitro evaluation of Eupafolin.

References

Application Notes and Protocols for the Formulation of Eupahualin C for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eupahualin C is a novel natural compound that has garnered significant interest for its potential therapeutic applications. As with many natural products, advancing from promising in vitro results to conclusive in vivo studies presents a significant hurdle, primarily due to formulation challenges. The successful in vivo evaluation of this compound is critically dependent on the development of a formulation that ensures adequate bioavailability and stability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for in vivo studies. It outlines a systematic approach to formulation development, including preliminary characterization, selection of appropriate formulation strategies, and detailed experimental protocols for preparation and analysis. The aim is to provide a practical framework to enable consistent and reproducible in vivo testing of this compound.

Note: As of the date of this document, specific physicochemical data for this compound, such as its aqueous solubility, logP, and stability profile, are not widely available in the public domain. Therefore, this application note provides a series of established protocols for formulating poorly soluble compounds, which should be evaluated experimentally for this compound.

Preliminary Physicochemical Characterization of this compound

Prior to formulation development, a thorough understanding of the physicochemical properties of this compound is essential. The following parameters should be determined:

ParameterExperimental MethodImportance for Formulation
Aqueous Solubility Shake-flask method in water and relevant buffers (e.g., PBS pH 7.4)Determines the need for solubility enhancement.
Solubility in Organic Solvents Shake-flask method in various organic solvents (e.g., ethanol, DMSO, PEG 400)Identifies potential co-solvents for liquid formulations.
LogP / LogD Shake-flask method (octanol/water partition) or HPLC-based methodsIndicates the lipophilicity of the compound and helps in selecting lipid-based or other appropriate formulations.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties and potential for amorphous solid dispersions.
Chemical Stability HPLC-based stability-indicating assay at various pH values and temperaturesDetermines degradation pathways and necessary precautions during formulation and storage.
pKa Potentiometric titration or UV-spectrophotometryIdentifies ionizable groups and informs pH-adjustment strategies for solubilization.

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. The choice of formulation depends on the physicochemical properties of the compound, the intended route of administration, and the required dose.

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems A mixture of a water-miscible organic solvent and water is used to dissolve the compound.Simple to prepare, suitable for early-stage studies.Potential for in vivo precipitation upon dilution, toxicity of some co-solvents.
Nanosuspensions The compound is milled to nanometer-sized particles, increasing the surface area for dissolution.High drug loading, increased dissolution velocity.Requires specialized equipment (homogenizer, microfluidizer), potential for particle aggregation.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The compound is dissolved in a mixture of oils, surfactants, and co-solvents that form an emulsion or microemulsion in the GI tract.Can enhance lymphatic absorption, protect the drug from degradation.Lower drug loading, potential for GI side effects from surfactants.
Amorphous Solid Dispersions The crystalline drug is dispersed in a polymeric carrier in an amorphous state.Significantly improves aqueous solubility and dissolution rate.Potential for recrystallization during storage, requires careful polymer selection.
Cyclodextrin (B1172386) Complexation The lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.Increases aqueous solubility, can improve stability.Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of different formulations. These should be considered as starting points and may require optimization for this compound.

Protocol 1: Preparation of a Co-solvent Formulation

Objective: To prepare a simple solution of this compound for initial in vivo screening.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • Add PEG 400 to the solution and vortex until a clear solution is obtained. A common ratio is 10% DMSO, 40% PEG 400.

  • Slowly add saline to the desired final volume while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation.

  • Sterile filter the formulation using a 0.22 µm syringe filter before in vivo administration.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)

  • Purified water

  • High-pressure homogenizer or microfluidizer

  • Zetasizer for particle size analysis

Procedure:

  • Prepare an aqueous solution of the stabilizer (e.g., 1-2% w/v).

  • Disperse the required amount of this compound in the stabilizer solution to form a pre-suspension.

  • Homogenize the pre-suspension at a low pressure for a few cycles to ensure uniform mixing.

  • Process the suspension through the high-pressure homogenizer at a high pressure (e.g., 1500 bar) for a specified number of cycles (e.g., 10-20 cycles).

  • Monitor the particle size and polydispersity index (PDI) after every few cycles using a Zetasizer.

  • Continue homogenization until the desired particle size and a PDI below 0.3 are achieved.

  • Store the nanosuspension at 4°C.

Protocol 3: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To formulate this compound in a lipid-based system to improve its oral bioavailability.

Materials:

  • This compound

  • Oil (e.g., Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best components.

  • Based on the solubility data, prepare different ratios of oil, surfactant, and co-surfactant.

  • Add the required amount of this compound to the selected mixture of excipients.

  • Gently heat the mixture in a water bath (e.g., 40°C) and vortex until a clear and homogenous solution is formed.

  • To evaluate the self-emulsifying properties, add a small amount of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle stirring.

  • Observe the formation of a clear or slightly bluish microemulsion.

  • Characterize the resulting microemulsion for droplet size and clarity.

Characterization of Formulations

All prepared formulations should be thoroughly characterized to ensure quality and reproducibility.

ParameterMethodPurpose
Drug Content and Purity HPLC-UVTo quantify the amount of this compound in the formulation and assess for any degradation.
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the size distribution of particles in nanosuspensions and SMEDDS.
Zeta Potential Laser Doppler VelocimetryTo assess the surface charge of nanoparticles, which is an indicator of physical stability.
Encapsulation Efficiency (for lipid-based systems) Ultracentrifugation followed by HPLC analysis of the supernatantTo determine the percentage of drug successfully encapsulated within the formulation.
In Vitro Drug Release Dialysis bag method or USP dissolution apparatusTo evaluate the rate and extent of drug release from the formulation in a simulated physiological fluid.
Stability Store the formulation at different conditions (e.g., 4°C, 25°C/60% RH) and analyze at various time points for drug content, particle size, and physical appearance.To determine the shelf-life of the formulation.

Visualization of Workflow

formulation_workflow cluster_preformulation Pre-formulation Studies cluster_selection Formulation Strategy Selection cluster_development Formulation Development & Characterization cluster_invivo In Vivo Studies physchem Physicochemical Characterization (Solubility, LogP, Stability) strategy Select Formulation Strategy physchem->strategy Data informs selection cosolvent Co-solvent System strategy->cosolvent Simple, early stage nanosuspension Nanosuspension strategy->nanosuspension Poorly soluble, crystalline lipid Lipid-Based System strategy->lipid Lipophilic characterization Characterization (Particle Size, Drug Content, Stability) cosolvent->characterization nanosuspension->characterization lipid->characterization invivo In Vivo Evaluation characterization->invivo Optimized Formulation

Caption: A decision workflow for selecting and developing an in vivo formulation for a poorly soluble compound.

Data Presentation

All quantitative data generated during the formulation development and characterization of this compound should be summarized in clear and concise tables for easy comparison and interpretation. An example template is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight ( g/mol )Enter Value
Aqueous Solubility (µg/mL at 25°C)Enter Value
LogPEnter Value
pKaEnter Value
Melting Point (°C)Enter Value

Table 2: Characterization of this compound Formulations

Formulation TypeDrug Content (%)Particle/Droplet Size (nm)PDIZeta Potential (mV)In Vitro Release at 6h (%)
Co-solventEnter ValueN/AN/AN/AEnter Value
NanosuspensionEnter ValueEnter ValueEnter ValueEnter ValueEnter Value
SMEDDSEnter ValueEnter ValueEnter ValueN/AEnter Value

Conclusion

The successful in vivo evaluation of this compound is contingent on the development of a robust and reproducible formulation. This application note provides a systematic approach to formulation development, from initial physicochemical characterization to the preparation and analysis of various formulation types. By following these protocols and adapting them based on the specific properties of this compound, researchers can develop a suitable formulation to advance the in vivo investigation of this promising natural compound.

Troubleshooting & Optimization

Technical Support Center: Improving Eupahualin C Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupahualin C. The focus is on addressing the common challenge of its low aqueous solubility to ensure reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent results in my bioassays with this compound. Could solubility be the issue?

A1: Yes, inconsistent results are a hallmark of poor compound solubility. If this compound is not fully dissolved in your assay medium, its effective concentration at the cellular or molecular target will vary between experiments, leading to poor reproducibility. Undissolved particles can also interfere with assay detection systems (e.g., light scattering in plate-based assays).

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its lipophilic nature, a 100% dimethyl sulfoxide (B87167) (DMSO) stock solution is recommended for initial solubilization.[1] this compound, like many sesquiterpene lactones, exhibits poor aqueous solubility.[2][3] A high-concentration stock in DMSO allows for subsequent dilution into aqueous bioassay media while keeping the final DMSO concentration low, typically below 0.5%, to minimize solvent-induced artifacts.

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a common problem known as "precipitation upon dilution." Several strategies can mitigate this:

  • Lower the final concentration: The most straightforward approach is to work at a lower final concentration of this compound.

  • Use a co-solvent system: Incorporating a water-miscible organic co-solvent in your final assay medium can increase the solubility of this compound.

  • Employ cyclodextrin (B1172386) complexation: Encapsulating this compound within a cyclodextrin molecule can significantly enhance its aqueous solubility.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. It is crucial to include a vehicle control (assay medium with the same final DMSO concentration as the this compound-treated samples) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: this compound Precipitation in Bioassays

Problem Potential Cause Recommended Solution
Cloudiness or visible precipitate in assay wells upon addition of this compound. Exceeding the aqueous solubility limit of this compound.1. Reduce the final concentration of this compound. 2. Prepare a fresh, lower concentration stock solution in DMSO. 3. Implement a co-solvent system or cyclodextrin complexation (see protocols below).
Inconsistent dose-response curves. Non-uniform precipitation of the compound across the concentration range.1. Ensure thorough mixing after diluting the stock solution. 2. Visually inspect all wells for precipitation before starting the assay. 3. Consider using a solubility-enhancing formulation.
High variability between replicate wells. Micro-precipitation that is not easily visible.1. Centrifuge the stock solution before use to pellet any undissolved microcrystals. 2. Use a pre-solubilized formulation, such as a cyclodextrin inclusion complex.

Quantitative Data: Solubility Enhancement of Sesquiterpene Lactones

CompoundInitial Aqueous Solubility (µg/mL)MethodFinal Aqueous Solubility (µg/mL)Fold Increase
Naringin1.9β-Cyclodextrin Complexation28.5~15
Chrysin1.01Randomly-methylated-β-cyclodextrin (RAMEB) ComplexationNot specified, but significantly higher than other cyclodextrins.-
Diflunisal44.60β-Cyclodextrin Complexation450.36~10
Diflunisal44.60Hydroxypropyl-β-cyclodextrin (HPβCD) Complexation907~20
Diflunisal44.60HPβCD with 10% Poloxamer-1881259.50~28
ParthenolidePoorly solubleDerivatization (DMAPT fumarate (B1241708) salt)1000-fold more soluble than parent compound~1000

Note: The data presented is for analogous compounds and should be used as a guideline. The actual solubility enhancement for this compound may vary.[2][4][5][6]

Detailed Experimental Protocols

Protocol 1: Preparation of a Co-solvent System

This protocol describes the use of a co-solvent system to enhance the solubility of this compound in an aqueous buffer for a bioassay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile aqueous assay buffer (e.g., PBS, DMEM)

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-20 mM.

  • Prepare the co-solvent mixture: Prepare a sterile mixture of your aqueous assay buffer and PEG 400. A common starting point is a 90:10 or 80:20 ratio (v/v) of buffer to PEG 400.

  • Serial Dilutions: Perform serial dilutions of the this compound DMSO stock into the co-solvent mixture to achieve the desired final concentrations for your assay.

  • Final Dilution into Assay: Add the diluted this compound in the co-solvent mixture to your assay system (e.g., cell culture plate). Ensure the final concentration of both DMSO and PEG 400 are kept consistent across all experimental conditions, including the vehicle control.

  • Vehicle Control: The vehicle control should contain the same final concentrations of DMSO and PEG 400 as the highest concentration of this compound tested.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This method creates a solid dispersion of this compound within a cyclodextrin matrix, which can then be dissolved in aqueous media.[7]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (B145695)

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.

  • Dry Mixing: Weigh the appropriate amounts of this compound and HP-β-CD and place them in a mortar. Mix the dry powders thoroughly for 15 minutes.

  • Kneading: Add a small amount of ethanol to the powder mixture to form a paste. Knead the paste for at least 45 minutes, adding more ethanol as needed to maintain a suitable consistency.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it at 50°C, preferably under vacuum, for 24 hours to remove the ethanol.

  • Sieving: Once completely dry, grind the solid complex into a fine powder and pass it through a sieve.

  • Solubility Testing: The resulting powder is the this compound-HP-β-CD inclusion complex. Test its solubility in your aqueous assay buffer. The complex should dissolve more readily than the free compound.

Visualizations

Experimental Workflow for Improving this compound Solubility

G cluster_start Initial State cluster_prep Stock Solution Preparation cluster_assay Bioassay Preparation cluster_solutions Troubleshooting Solutions cluster_final Final Assay start This compound Powder (Poorly Aqueous Soluble) stock Prepare High-Concentration Stock in 100% DMSO start->stock dilute Dilute DMSO Stock into Aqueous Assay Medium stock->dilute precipitate Precipitation Occurs? dilute->precipitate cosolvent Use Co-solvent System (e.g., PEG 400) precipitate->cosolvent Yes cyclodextrin Prepare Cyclodextrin Inclusion Complex precipitate->cyclodextrin Yes assay Perform Bioassay with Solubilized this compound precipitate->assay No cosolvent->assay cyclodextrin->assay

Caption: Workflow for addressing this compound solubility issues.

Putative Signaling Pathway for this compound Anti-Inflammatory Action

Based on studies of analogous compounds, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, potentially through the modulation of the JNK pathway.[8]

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition cluster_response Cellular Response LPS LPS / TNF-α JNK JNK Phosphorylation LPS->JNK IKK IKK Complex LPS->IKK p65_c_fos p65 / c-fos (NF-κB / AP-1) JNK->p65_c_fos IKK->p65_c_fos Translocation Nuclear Translocation p65_c_fos->Translocation EupahualinC This compound EupahualinC->JNK Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α) Translocation->Gene_Expression

Caption: Putative inhibition of the NF-κB pathway by this compound.

References

Eupahualin C stability and degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments with Eupahualin C and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors affecting the stability of this compound in solution?

A1: Based on studies of the representative compound Parthenolide (B1678480), the primary factors influencing stability in solution are pH, temperature, and light. Parthenolide demonstrates greater stability in a pH range of 5 to 7.[1][2] It becomes unstable at pH values below 3 or above 7.[1][2] Elevated temperatures and exposure to light can also accelerate degradation.[1][3]

Q2: How should I store my solid this compound compound and its solutions?

A2: For solid compounds, it is recommended to store them in a cool, dark, and dry place. Studies on Parthenolide show that at 5°C with 31% relative humidity, it remains stable for up to 6 months.[2][4] However, significant degradation (around 40%) can occur at 50°C over the same period.[2][4] Solutions should be freshly prepared. If short-term storage is necessary, they should be kept at 2-8°C and protected from light.

Q3: What are the likely degradation pathways for this compound?

A3: For Parthenolide, the primary degradation pathway in aqueous solutions is hydrolysis, which is catalyzed by acidic or basic conditions.[5] In the presence of moisture, an acid-induced cyclization can occur, leading to the formation of a guaianolide-type sesquiterpene lactone.[1] Other potential degradation reactions include acid-catalyzed cyclizations and rearrangements induced by heat or UV light.[1]

Q4: Can I expect this compound to be stable during my cell culture experiments?

A4: The stability in cell culture media (typically at pH 7.2-7.4 and 37°C) can be a concern. Given that Parthenolide is less stable at pH values above 7, some degradation may occur over the course of a typical experiment (24-72 hours).[1][2] It is advisable to minimize the time between the addition of the compound to the media and the experimental endpoint. For longer experiments, replenishing the compound may be necessary to maintain the desired concentration.

Q5: What analytical methods are suitable for quantifying this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying Parthenolide and is likely suitable for this compound.[6][7][8] A C18 column with a mobile phase of acetonitrile (B52724) and water is frequently used.[6][7] For identifying unknown degradation products, HPLC coupled with mass spectrometry (HPLC-MS/MS) is a powerful technique.[9]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in vitro.
Possible Cause Troubleshooting Step
Degradation in stock solution. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Degradation in cell culture medium. Minimize the incubation time after adding the compound. For long-term experiments, consider replenishing the medium with a fresh compound at regular intervals. Run a time-course experiment to assess the compound's stability in your specific cell culture conditions by analyzing the medium at different time points using HPLC.
Interaction with media components. Some components of the cell culture medium, such as serum proteins, may bind to the compound, reducing its effective concentration. Consider performing experiments in serum-free or low-serum conditions if your cell line permits.
Adsorption to labware. Use low-adhesion plasticware to minimize the loss of the compound.
Issue 2: Appearance of unknown peaks in HPLC chromatograms during stability studies.
Possible Cause Troubleshooting Step
Compound degradation. This is the most likely cause. Characterize the degradation products using HPLC-MS/MS to understand the degradation pathway. This information can help in developing a more stable formulation or adjusting experimental conditions.
Contamination. Ensure the purity of your starting material and the cleanliness of all solvents and glassware. Run a blank (solvent only) to check for contaminants.
Interaction with excipients (if formulated). If you are working with a formulation, some excipients may promote degradation. Conduct compatibility studies with individual excipients.[2][10]

Data Summary

The following tables summarize the stability data for Parthenolide, which can be used as a general guide for this compound.

Table 1: Stability of Parthenolide in Buffered Aqueous Feverfew Solution [2][4][5]

pHStabilityDegradation Rate
< 3UnstableHigh
3 - 5Moderately StableModerate
5 - 7StableLow
> 7UnstableIncreasing with pH

Table 2: Stability of Parthenolide in Powdered Feverfew Extract at 40°C [2][4]

Relative Humidity (RH)% Degradation after 6 months
0%~18%
31%~25% (Value interpolated)
53%~29% (Value interpolated)
75%~32%

Table 3: Stability of Parthenolide in Powdered Feverfew Extract at 31% RH [2][4]

TemperatureStability after 6 months
5°CConstant (No significant degradation)
25°CSlow degradation after 3 months
40°CSignificant degradation within 1-2 months
50°C~40% degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 30 minutes. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all samples and a non-degraded control by a suitable HPLC method (e.g., HPLC-UV or HPLC-MS).

Protocol 2: Stability-Indicating HPLC Method

This is a general HPLC method that can be adapted for the analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_results Results stock Prepare Stock Solution samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) stock->samples hplc HPLC Analysis samples->hplc Inject Samples ms LC-MS/MS for Identification hplc->ms Characterize Unknowns specificity Specificity hplc->specificity pathway Identify Degradation Pathway ms->pathway linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy stability Establish Stability Profile accuracy->stability

Caption: Experimental workflow for forced degradation studies.

NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_receptor Receptor Complex cluster_NFkB NF-κB Complex cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) (Active) NFkB->NFkB_nuc translocates NFkB_IkB->NFkB IκBα degradation Parthenolide Parthenolide (this compound) Parthenolide->IKK inhibits Parthenolide->NFkB inhibits DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammatory Response) DNA->Transcription

Caption: Inhibition of the canonical NF-κB signaling pathway.

References

Technical Support Center: Overcoming Resistance to Eupafolin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Eupafolin and encountering resistance in cancer cell lines.

Section 1: Troubleshooting Guide - Eupafolin Resistance

This guide addresses common issues encountered during in vitro experiments with Eupafolin.

Question/Issue Possible Cause(s) Suggested Solution(s)
1. Decreased sensitivity to Eupafolin in our cancer cell line over time. 1. Upregulation of drug efflux pumps: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, which actively pump Eupafolin out of the cell. 2. Alterations in target signaling pathways: Mutations or adaptations in the PI3K/Akt/mTOR or MAPK pathways can render them less sensitive to inhibition by Eupafolin.[1][2] 3. Increased pro-survival signaling: Activation of alternative survival pathways, such as NF-κB, can compensate for the inhibitory effects of Eupafolin.[2] 4. Epigenetic modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity.1. Co-treatment with an ABC transporter inhibitor: Use known inhibitors of ABC transporters, such as verapamil (B1683045) or cyclosporin (B1163) A, in combination with Eupafolin. 2. Pathway analysis: Perform Western blotting or other protein analysis techniques to check for changes in the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways (e.g., p-Akt, p-ERK). 3. Combination therapy: Combine Eupafolin with an inhibitor of the suspected compensatory pathway (e.g., an NF-κB inhibitor). 4. Epigenetic drug combination: Consider co-treatment with a DNA methyltransferase (DNMT) inhibitor or a histone deacetylase (HDAC) inhibitor.
2. Eupafolin is not inducing apoptosis in our resistant cell line. 1. Overexpression of anti-apoptotic proteins: Increased levels of proteins like Bcl-2 can prevent the induction of apoptosis.[3] 2. Inactivation of pro-apoptotic proteins: Mutations or decreased expression of proteins like Bax or caspases can block the apoptotic cascade.[3] 3. Shift to other forms of cell death/survival: Cells may be undergoing autophagy as a survival mechanism.1. Assess apoptotic protein levels: Use Western blotting to compare the expression of Bcl-2 family proteins and caspases between sensitive and resistant cells. 2. BH3 mimetics: Consider co-treatment with BH3 mimetics to restore the apoptotic potential. 3. Autophagy inhibition: Treat cells with an autophagy inhibitor (e.g., 3-methyladenine (B1666300) or chloroquine) in combination with Eupafolin and assess for restoration of apoptosis.[2]
3. Our resistant cells show increased migration and invasion despite Eupafolin treatment. 1. Upregulation of metalloproteinases (MMPs): Increased expression of MMP2 and MMP9 can promote extracellular matrix degradation and invasion.[1][3] 2. Activation of Rho GTPases: Increased activity of proteins like RhoA can enhance cell motility.[1] 3. Epithelial-to-Mesenchymal Transition (EMT): Resistant cells may have undergone EMT, a process that increases migratory and invasive capabilities.1. MMP activity assays: Use zymography or specific activity assays to measure MMP2/9 activity. Consider co-treatment with a broad-spectrum MMP inhibitor. 2. RhoA activity assay: Perform a pull-down assay to assess the activation state of RhoA. 3. EMT marker analysis: Use Western blotting or immunofluorescence to check for changes in EMT markers (e.g., decreased E-cadherin, increased N-cadherin or vimentin).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Eupafolin in sensitive cancer cells?

A1: Eupafolin exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis.[1][3] Key signaling pathways targeted by Eupafolin include the PI3K/Akt/mTOR, MAPKs, and NF-κB pathways.[1][2] By inhibiting these pathways, Eupafolin can arrest the cell cycle and promote programmed cell death.

Q2: How can I confirm if my cancer cells have developed resistance to Eupafolin?

A2: You can confirm resistance by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) value for Eupafolin in your cell line and comparing it to the IC50 of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Q3: Are there any known synergistic drug combinations with Eupafolin to overcome resistance?

A3: While specific synergistic combinations for Eupafolin resistance are still under investigation, based on its mechanisms of action, combining Eupafolin with inhibitors of pathways that are potentially upregulated in resistant cells is a rational approach. This includes inhibitors of ABC transporters, PI3K/Akt/mTOR, MAPK, or NF-κB pathways. Additionally, combining Eupafolin with standard chemotherapeutic agents could also be explored to potentially re-sensitize resistant cells.

Q4: What non-cancerous cell lines can be used as a control to assess the selectivity of Eupafolin?

A4: Studies have used non-cancerous cell lines such as human dermal fibroblasts (HDFa) to demonstrate the selective cytotoxic effects of similar compounds against cancer cells.[4] It is recommended to use a non-cancerous cell line derived from the same tissue as the cancer cell line being studied for the most relevant comparison.

Section 3: Experimental Protocols

Protocol for Determining IC50 using MTT Assay

Objective: To determine the concentration of Eupafolin that inhibits the growth of a cancer cell population by 50%.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Eupafolin stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of Eupafolin in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the Eupafolin dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol for Western Blot Analysis of Signaling Pathways

Objective: To assess the activation status of key proteins in signaling pathways (e.g., PI3K/Akt, MAPK) in response to Eupafolin treatment.

Materials:

  • Cancer cells (sensitive and resistant)

  • Eupafolin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat sensitive and resistant cells with Eupafolin at the desired concentration and time points.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol for Transwell Invasion Assay

Objective: To evaluate the effect of Eupafolin on the invasive potential of cancer cells.

Materials:

  • Cancer cells

  • Eupafolin

  • Serum-free medium

  • Complete medium with a chemoattractant (e.g., FBS)

  • Transwell inserts with Matrigel-coated membranes

  • 24-well plates

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Pre-treat cancer cells with Eupafolin for 24 hours.

  • Resuspend the cells in serum-free medium.

  • Add 500 µL of complete medium with a chemoattractant to the lower chamber of the 24-well plate.

  • Seed the pre-treated cells in the upper chamber of the Matrigel-coated Transwell inserts.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of invaded cells in several random fields under a microscope.

  • Compare the number of invaded cells between different treatment groups.

Section 4: Signaling Pathways and Experimental Workflow Diagrams

Eupafolin_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eupafolin Eupafolin Receptor Receptor Tyrosine Kinase (RTK) Eupafolin->Receptor Inhibits PI3K PI3K Eupafolin->PI3K Inhibits AKT Akt Eupafolin->AKT Inhibits ERK ERK Eupafolin->ERK Inhibits IKK IKK Eupafolin->IKK Inhibits Apoptosis Apoptosis Eupafolin->Apoptosis Promotes Receptor->PI3K RAS RAS Receptor->RAS PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis Inhibits Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation IkB_p IκB (p) IKK->IkB_p NFkB_p65_p50_IkB NF-κB (p65/p50)-IκB (Inactive) NFkB_p65_p50 NF-κB (p65/p50) (Active) NFkB_p65_p50_IkB->NFkB_p65_p50 NFkB_p65_p50->Proliferation

Caption: Eupafolin inhibits PI3K/Akt, MAPK, and NF-κB pathways.

Experimental_Workflow start Start: Cancer Cell Culture (Sensitive vs. Resistant) treatment Eupafolin Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry, Western Blot for Caspases) treatment->apoptosis migration Migration/Invasion Assay (Transwell) treatment->migration protein_analysis Protein Expression/Activation (Western Blot for p-Akt, p-ERK, etc.) treatment->protein_analysis data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis migration->data_analysis protein_analysis->data_analysis conclusion Conclusion: Characterize Resistance Mechanism data_analysis->conclusion

Caption: Workflow for investigating Eupafolin resistance.

References

Technical Support Center: Purification of Eupahualin C by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of Eupahualin C, a sesquiterpene lactone, using chromatography techniques. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during the purification of this compound.

1. My this compound sample is not separating well on the silica (B1680970) gel column, showing poor resolution between bands.

  • Answer: Poor resolution in silica gel chromatography is a common issue that can be addressed by optimizing several parameters. Firstly, ensure your crude extract is properly pre-adsorbed onto a small amount of silica gel before loading it onto the column; this prevents uneven sample application.[1] Secondly, the choice of solvent system is critical. If your bands are moving too quickly (high Rf value on TLC), your solvent system is too polar. Conversely, if the bands are not moving, it is not polar enough. For sesquiterpene lactones like this compound, a gradient elution starting with a non-polar solvent system like n-hexane/ethyl acetate (B1210297) and gradually increasing the polarity is often effective.[2] Consider running a series of TLC plates with different solvent ratios to identify the optimal starting polarity and a suitable gradient. A good starting point for many natural products is a solvent system that gives the target compound an Rf value of 0.2-0.3 on a TLC plate.

2. I am observing peak tailing in my HPLC chromatogram for this compound.

  • Answer: Peak tailing in HPLC can be caused by several factors, particularly when dealing with natural product isolates. One common cause is the interaction of the analyte with active sites on the stationary phase, such as residual silanols on a C18 column.[3][4][5] To mitigate this, you can try adding a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid, to your mobile phase to suppress the ionization of silanol (B1196071) groups. Another potential issue is column overload; try injecting a more dilute sample to see if the peak shape improves.[3][6] Also, ensure that the solvent used to dissolve your sample is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[4] Finally, a partially blocked column frit can also lead to peak tailing; reversing and flushing the column may help.[7]

3. The yield of purified this compound is very low. What are the potential causes and solutions?

  • Answer: Low yield is a multifaceted problem in natural product purification. One possibility is the degradation of this compound during the purification process. Sesquiterpene lactones can be sensitive to pH and temperature. It is advisable to work at room temperature or below and to use neutral pH conditions unless stability studies suggest otherwise. The stability of similar compounds, like ascorbic acid, is known to be affected by both pH and temperature.[8][9][10] Irreversible adsorption onto the stationary phase can also lead to yield loss. Using a less active stationary phase or deactivating the silica gel with a small amount of a polar solvent before packing the column might help. Additionally, ensure that your fractions are being collected and combined accurately based on TLC or analytical HPLC analysis to avoid discarding fractions containing the target compound.

4. My crude extract is not dissolving well in the initial mobile phase for column chromatography. How should I load it onto the column?

  • Answer: If your extract has poor solubility in the starting solvent for your chromatography, you can use a "dry loading" technique.[1] Dissolve your crude extract in a suitable solvent in which it is highly soluble (e.g., methanol (B129727), dichloromethane). Then, add a small amount of silica gel to this solution and evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. This powder, containing your extract adsorbed onto the silica, can then be carefully loaded onto the top of your packed column. This method ensures that the sample is introduced to the column in a concentrated band without being affected by the poor solubility in the mobile phase.

5. How do I choose the right stationary phase for this compound purification?

  • Answer: For the initial purification of a crude plant extract to isolate moderately polar compounds like sesquiterpene lactones, normal-phase chromatography on silica gel is a standard and effective choice.[2][11] Silica gel is a polar stationary phase, and compounds are separated based on their polarity, with less polar compounds eluting first. For finer purification, especially for separating closely related analogues, reversed-phase HPLC is commonly used.[3] A C18 column is a good starting point for reversed-phase separation of sesquiterpene lactones.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the purification of sesquiterpene lactones. Note: These values are examples and will require optimization for the specific purification of this compound.

Table 1: Illustrative Silica Gel Column Chromatography Parameters for Sesquiterpene Lactone Fractionation

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions 5 cm diameter x 50 cm length
Crude Extract Loaded 10 g
Solvent System Gradient of n-Hexane:Ethyl Acetate
Initial Solvent Ratio 95:5 (n-Hexane:EtOAc)
Final Solvent Ratio 50:50 (n-Hexane:EtOAc)
Gradient Volume 5 L
Fraction Size 50 mL
Typical this compound Elution Fractions with 70:30 to 60:40 n-Hexane:EtOAc

Table 2: Illustrative Preparative HPLC Parameters for this compound Purification

ParameterValue
Column C18, 10 µm, 20 mm x 250 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 70% B over 40 minutes
Flow Rate 15 mL/min
Injection Volume 1 mL
Sample Concentration 10 mg/mL in Methanol
Detection Wavelength 220 nm
Expected Purity >95%

Experimental Protocols

Protocol 1: General Procedure for Isolation of this compound from Eupatorium chinense

This protocol is a representative procedure based on methods used for the isolation of sesquiterpene lactones from Eupatorium species.[3][6]

  • Extraction:

    • Air-dried and powdered whole plants of Eupatorium chinense are extracted with 95% ethanol (B145695) at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude ethanol extract.

    • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The this compound is expected to be enriched in the ethyl acetate fraction.

  • Silica Gel Column Chromatography:

    • The ethyl acetate fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The fractions containing this compound from the silica gel column are further purified by preparative reversed-phase HPLC on a C18 column.

    • A typical mobile phase consists of a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Structure Elucidation:

    • The purified compound's structure is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry.

Visualizations

Experimental Workflow

experimental_workflow start Dried Eupatorium chinense Plant Material extraction Extraction with 95% Ethanol start->extraction partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition silica_gel Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) partition->silica_gel Ethyl Acetate Fraction prep_hplc Preparative HPLC (C18, Water:Acetonitrile gradient) silica_gel->prep_hplc This compound rich fractions analysis Structure Elucidation (NMR, MS) prep_hplc->analysis end Pure this compound analysis->end

Caption: Overall workflow for the isolation and purification of this compound.

Troubleshooting Decision Tree for HPLC Peak Tailing

troubleshooting_peak_tailing start HPLC Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_conc Inject a more dilute sample check_overload->reduce_conc Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No good_peak Symmetrical Peak reduce_conc->good_peak change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_silanol Are there secondary interactions with silanol groups? check_solvent->check_silanol No change_solvent->good_peak add_modifier Add 0.1% Formic Acid to mobile phase check_silanol->add_modifier Yes check_frit Is the column frit blocked? check_silanol->check_frit No add_modifier->good_peak flush_column Reverse and flush the column check_frit->flush_column Yes check_frit->good_peak No flush_column->good_peak

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Technical Support Center: Minimizing Eupahualin C Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on Eupahualin C is limited in publicly available scientific literature. This guide is based on the broader class of compounds to which this compound likely belongs: sesquiterpenoid lactones . These compounds are known for their cytotoxic effects and are prevalent in the Eupatorium genus. The strategies and data presented here are inferred from research on structurally related sesquiterpenoid lactones and should be adapted and validated for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows potent cytotoxicity against cancer cells, but also exhibits high toxicity in my normal (non-cancerous) control cell lines. Why is this happening?

A1: High cytotoxicity in normal cells is a common challenge with many natural cytotoxic compounds, including sesquiterpenoid lactones. This indicates a narrow therapeutic window. Potential reasons include:

  • Inherent Lack of Selectivity: The chemical structure of this compound may target molecular pathways essential for the survival of both normal and cancer cells. The presence of reactive groups, such as an α-methylene-γ-lactone moiety, can lead to non-specific alkylation of cellular thiols, including glutathione (B108866) and cysteine residues in proteins.[1][2][3]

  • Off-Target Effects: The compound might be interacting with unintended molecular targets in normal cells, leading to toxicity.

  • High Concentration: The concentration used may be too high, leading to generalized cellular stress and apoptosis in both cell types.

  • Poor Solubility: If the compound has poor aqueous solubility, it may form aggregates that can cause non-specific membrane disruption and toxicity.

Q2: How can I improve the selectivity of this compound for cancer cells over normal cells?

A2: Several strategies can be employed to enhance the selectivity of cytotoxic compounds:

  • Structural Modification: Chemical modification of the this compound structure could enhance its selectivity. For instance, creating derivatives by adding amino groups to the α-methylene-γ-lactone moiety has been shown to increase solubility and improve selectivity by reducing non-specific binding.[4]

  • Targeted Drug Delivery: Encapsulating this compound in nanocarriers, such as liposomes or nanoparticles, can improve its pharmacokinetic profile and potentially allow for targeted delivery to tumor tissues, thereby reducing systemic toxicity.

  • Combination Therapy: Using this compound in combination with other chemotherapeutic agents may allow for lower, less toxic doses of this compound to be used while still achieving a synergistic anticancer effect. Some sesquiterpenoid lactones have been shown to sensitize cancer cells to standard-of-care drugs.[5][6]

Q3: What are the key signaling pathways affected by sesquiterpenoid lactones that might explain their toxicity in normal cells?

A3: Sesquiterpenoid lactones are known to modulate several key signaling pathways that are crucial for both normal cellular function and cancer progression. Dysregulation of these pathways in normal cells can lead to toxicity. These pathways include:

  • NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation, immunity, and cell survival. While its inhibition is a key mechanism for the anti-cancer effects of many sesquiterpenoid lactones, NF-κB also plays a role in the survival of normal cells.[3][7]

  • STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is involved in cell growth, differentiation, and apoptosis. Inhibition of STAT3 is another important anti-cancer mechanism of these compounds, but it can also affect normal cell homeostasis.[8][9]

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Modulation of this pathway can have significant effects on both cancer and normal cells.[4][5]

  • Reactive Oxygen Species (ROS) Induction: Many sesquiterpenoid lactones induce the production of ROS, which can lead to oxidative stress and apoptosis. While cancer cells often have a compromised antioxidant defense system, high levels of ROS can also be detrimental to normal cells.[10][11]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments
  • Potential Cause: Inconsistent cell health, passage number, or seeding density.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.

    • Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell lines and assay duration.

    • Control for Edge Effects: Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, or ensure they are filled with sterile PBS or media.

Issue 2: Compound Precipitation in Cell Culture Media
  • Potential Cause: Poor aqueous solubility of the sesquiterpenoid lactone.

  • Troubleshooting Steps:

    • Use of a Co-solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low (typically <0.5%) and consistent across all treatments. Run a vehicle control to assess the toxicity of the solvent itself.

    • Formulation with Solubilizing Agents: Consider using solubilizing agents such as cyclodextrins or formulating the compound in a delivery vehicle like liposomes.

    • Sonication: Briefly sonicate the stock solution before diluting it in the cell culture medium to help break up any aggregates.

Issue 3: Discrepancy Between Cytotoxicity Data and Apoptosis Markers
  • Potential Cause: The compound may be inducing other forms of cell death, such as necrosis or autophagy, or it may be causing cell cycle arrest without immediate apoptosis.

  • Troubleshooting Steps:

    • Assess Different Cell Death Mechanisms: Use assays to detect markers of necrosis (e.g., LDH release assay) and autophagy (e.g., LC3-II expression by Western blot or immunofluorescence).

    • Cell Cycle Analysis: Perform flow cytometry analysis of propidium (B1200493) iodide-stained cells to determine the effect of the compound on cell cycle distribution.

    • Time-Course Experiment: Conduct a time-course experiment to determine the optimal time point for observing apoptosis after treatment.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of several representative sesquiterpenoid lactones against various cancer and normal cell lines. This data can serve as a reference for expected potency and selectivity.

Sesquiterpenoid LactoneCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (Normal IC50 / Cancer IC50)Reference
AmbrosinMDA-MB-231 (Breast)25MCF-12A (Breast)> 50> 2[10]
VernodalolJIMT-1 (Breast)~2-5MCF-10A (Breast)~2-5~1[12]
CostunolideCAL 27 (Oral Squamous Carcinoma)32NIH-3T3 (Fibroblast)> 100> 3.1[13]
CumaninVarious-Splenocytes29.4-[14]
AcetoxydihydrodamsinColo 320 (Colon Adenocarcinoma)3.67MRC-5 (Lung Fibroblast)4.031.1[7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 5-10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways

G cluster_0 Sesquiterpenoid Lactone Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes SL Sesquiterpenoid Lactone (e.g., this compound) NFkB NF-κB Pathway SL->NFkB Inhibition STAT3 STAT3 Pathway SL->STAT3 Inhibition MAPK MAPK Pathway SL->MAPK Modulation ROS ROS Production SL->ROS Induction Apoptosis Apoptosis NFkB->Apoptosis Leads to Toxicity Toxicity in Normal Cells NFkB->Toxicity Dysregulation contributes to STAT3->Apoptosis Leads to STAT3->Toxicity Dysregulation contributes to CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Leads to ROS->Apoptosis Leads to ROS->Toxicity Contributes to

Caption: Key signaling pathways modulated by sesquiterpenoid lactones.

Experimental Workflow

G Start Start: High Toxicity in Normal Cells DoseResponse Conduct Detailed Dose-Response in Cancer vs. Normal Cells Start->DoseResponse SelectivityIndex Calculate Selectivity Index (IC50 Normal / IC50 Cancer) DoseResponse->SelectivityIndex LowSelectivity Low Selectivity (<10) SelectivityIndex->LowSelectivity HighSelectivity High Selectivity (>=10) SelectivityIndex->HighSelectivity Proceed with further pre-clinical evaluation StructuralModification Strategy 1: Structural Modification LowSelectivity->StructuralModification Consider TargetedDelivery Strategy 2: Targeted Drug Delivery LowSelectivity->TargetedDelivery Consider CombinationTherapy Strategy 3: Combination Therapy LowSelectivity->CombinationTherapy Consider ReEvaluate Synthesize/Formulate and Re-evaluate Cytotoxicity StructuralModification->ReEvaluate TargetedDelivery->ReEvaluate CombinationTherapy->ReEvaluate ReEvaluate->SelectivityIndex

Caption: Workflow for addressing low selectivity of a cytotoxic compound.

References

Technical Support Center: Enhancing the Bioavailability of Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of Eupahualin C, a representative poorly soluble compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the oral delivery of this compound?

A1: The primary challenge for the oral delivery of this compound is its presumed poor aqueous solubility. Like many natural product-derived compounds, low solubility leads to a low dissolution rate in the gastrointestinal fluids. This, in turn, results in low and variable absorption, ultimately leading to poor bioavailability. For a drug to be absorbed, it must first be in a dissolved state.[1][2][3]

Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A2: Several strategies can significantly improve the bioavailability of poorly soluble drugs like this compound. The most common and effective approaches include:

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, which enhances the dissolution rate.[4][5]

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state by dispersing it in a polymer matrix can improve solubility and dissolution.[1][2][6]

  • Lipid-Based Formulations (e.g., Liposomes): Encapsulating this compound within lipid-based carriers like liposomes can improve its solubility and facilitate its transport across the intestinal membrane.[7][8]

Q3: How do I choose the right polymer for a solid dispersion formulation of this compound?

A3: The choice of polymer is critical for the stability and performance of a solid dispersion. Key factors to consider include:

  • Miscibility and Interaction: The polymer should be miscible with this compound to form a stable, single-phase amorphous system.

  • Solubility: The polymer should be highly soluble in the gastrointestinal fluid to ensure rapid dissolution and release of the drug.

  • Stabilization: The polymer must prevent the amorphous this compound from recrystallizing over time. Commonly used polymers include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and polyethylene (B3416737) glycol (PEG).[9][10]

Q4: What are the critical quality attributes to monitor for a nanoparticle formulation of this compound?

A4: For a nanoparticle formulation, you should monitor the following critical quality attributes:

  • Particle Size and Distribution: Directly impacts the surface area and dissolution rate.

  • Zeta Potential: Indicates the stability of the nanoparticle suspension; a higher magnitude zeta potential prevents aggregation.

  • Drug Loading and Encapsulation Efficiency: Determines the amount of this compound in the nanoparticles.

  • In Vitro Release Profile: Assesses the rate and extent of drug release from the nanoparticles.

Section 2: Troubleshooting Guides

Guide 1: Nanoparticle Formulation Issues
IssuePotential Cause(s)Recommended Solution(s)
Particle Aggregation - Incorrect stabilizer concentration- Inappropriate pH of the suspension- High nanoparticle concentration- Optimize the concentration of the stabilizing agent.- Adjust the pH to maximize electrostatic repulsion (away from the isoelectric point).[11]- Dilute the nanoparticle suspension.[11]
Low Drug Loading - Poor affinity of this compound for the nanoparticle matrix- Drug leakage during formulation- Select a polymer or lipid with higher affinity for this compound.- Optimize the formulation process (e.g., temperature, stirring speed) to improve encapsulation.
Inconsistent Particle Size - Inefficient homogenization or sonication- Instability of the formulation- Increase the duration or intensity of homogenization/sonication.- Ensure uniform processing conditions for all batches.- Re-evaluate the stabilizer system.
Guide 2: Solid Dispersion Formulation Issues
IssuePotential Cause(s)Recommended Solution(s)
Recrystallization of this compound - Inadequate stabilization by the polymer- High humidity or temperature during storage- Inappropriate drug-to-polymer ratio- Select a polymer with stronger interactions with this compound.- Store the solid dispersion in a cool, dry place with a desiccant.- Increase the polymer concentration to better stabilize the amorphous drug.[6]
Phase Separation - Poor miscibility between this compound and the polymer- Screen for polymers with better miscibility using techniques like Differential Scanning Calorimetry (DSC).- Consider using a combination of polymers.
Poor Dissolution Performance - Incomplete conversion to amorphous form- Use of a poorly soluble polymer- Confirm the amorphous state using X-ray Diffraction (XRD) or DSC.- Switch to a more hydrophilic polymer carrier.[2]
Guide 3: Liposomal Formulation Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Encapsulation Efficiency - Poor affinity of this compound for the liposomal core or bilayer- Drug leakage during formulation or storage- For hydrophobic drugs like this compound, ensure it is dissolved with the lipids in the organic solvent before film formation.[12][13]- Optimize the lipid composition (e.g., add cholesterol to stabilize the bilayer).[13]- Use a remote loading method if applicable.
Liposome Aggregation - Unfavorable surface charge- High concentration of liposomes- Include charged lipids in the formulation to increase electrostatic repulsion.- Optimize the pH of the buffer.- Store at an appropriate concentration and temperature.
Instability and Drug Leakage - Oxidation or hydrolysis of lipids- Inappropriate storage conditions (temperature, pH)- Use saturated lipids or include antioxidants in the formulation.- Store liposomes at 4°C in a buffer with an appropriate pH.[8][14]

Section 3: Experimental Protocols & Data

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 200 mg of polyvinylpyrrolidone (PVP K30) in 10 mL of a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).

  • Evaporation: Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a thin film is formed on the inner wall of the flask.

  • Drying: Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a fine-mesh sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like UV-Vis spectroscopy, USP dissolution apparatus II, XRD, and DSC.[1][9]

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Formation: Dissolve 100 mg of a lipid mixture (e.g., DSPC and cholesterol in a 7:3 molar ratio) and 10 mg of this compound in 5 mL of chloroform (B151607) in a round-bottom flask.[12]

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 60°C for DSPC) to form a thin lipid film.[12][13]

  • Drying: Place the flask in a vacuum oven overnight to ensure complete removal of the organic solvent.[12]

  • Hydration: Hydrate the lipid film with 5 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[12]

  • Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.

Data Presentation: Comparative Dissolution Profiles
FormulationSink Conditions (pH 6.8 buffer)
% Drug Dissolved at 30 min
Pure this compound15%
This compound Nanoparticles (200 nm)65%
This compound Solid Dispersion (1:2 drug:PVP ratio)85%
This compound Liposomes (150 nm)75%

Section 4: Visualizations

Experimental Workflow for Bioavailability Enhancement

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_evaluation In Vivo Evaluation Nanoparticles Nanoparticle Formulation Physicochemical Particle Size Zeta Potential Drug Loading Nanoparticles->Physicochemical SolidDispersion Solid Dispersion SolidDispersion->Physicochemical Liposomes Liposomal Encapsulation Liposomes->Physicochemical InVitro Dissolution Permeability (e.g., Caco-2) Physicochemical->InVitro Pharmacokinetics Pharmacokinetic Studies (AUC, Cmax) InVitro->Pharmacokinetics EupahualinC Poorly Soluble This compound EupahualinC->Nanoparticles Select Strategy EupahualinC->SolidDispersion Select Strategy EupahualinC->Liposomes Select Strategy

Caption: Workflow for developing and evaluating bioavailability-enhanced formulations.

Hypothetical Signaling Pathway for this compound

Given that many diterpenoids from natural sources exhibit anticancer activity by modulating key cellular signaling pathways, a plausible hypothetical mechanism for this compound could involve the inhibition of pro-survival pathways like PI3K/Akt/mTOR and the activation of apoptotic pathways.[15][16][17]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax CytoC Cytochrome c Bax->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis EupahualinC This compound EupahualinC->Akt Inhibits EupahualinC->Bax Activates

Caption: Hypothetical signaling pathway for this compound's anticancer activity.

References

Technical Support Center: Eupahualin C Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Eupahualin C in biological assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most in vitro assays, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][2] It is critical to ensure the final concentration of DMSO in the cell culture medium remains low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same DMSO concentration) in your experiments.[1]

Q2: What is the expected mechanism of action for this compound?

A2: Based on preliminary data for compounds with similar structures, this compound is hypothesized to exhibit anticancer and anti-inflammatory properties. Its anticancer effects are likely mediated through the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation.[2][3][4] The anti-inflammatory effects may be attributed to the downregulation of pro-inflammatory mediators.[5]

Q3: Which cell lines are recommended for testing the anticancer activity of this compound?

A3: A panel of cancer cell lines should be used to evaluate the cytotoxic effects of this compound.[2] The choice of cell lines will depend on the research focus. For a broad-spectrum analysis, consider including cell lines from different cancer types such as breast (e.g., MCF-7), lung (e.g., A549), and melanoma (e.g., A375).[2][6][7]

Q4: How can I assess the anti-inflammatory properties of this compound?

A4: The anti-inflammatory effects of this compound can be investigated using macrophage cell lines such as RAW264.7 stimulated with lipopolysaccharide (LPS).[5] Key readouts include the measurement of nitric oxide (NO) production and the expression of pro-inflammatory cytokines like TNF-α and IL-6.[5][8]

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT, LDH)
Issue Potential Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, Pipetting errors, Edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate, or ensure they are filled with sterile PBS to maintain humidity.[9]
Low absorbance values or weak signal Low cell density, Insufficient incubation time with the compound or detection reagent.[10]Optimize cell seeding density for your specific cell line.[9][10] Ensure adequate incubation times as determined by optimization experiments.
High background in "no cell" control wells Contamination of media or reagents, Compound interference.Use fresh, sterile reagents. Test for compound interference by incubating it with the assay reagent in the absence of cells.
Unexpected bell-shaped dose-response curve Compound precipitation at high concentrations.Visually inspect wells for precipitate under a microscope.[1] Consider using a different solvent or reducing the highest concentration tested.[1]
Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI)
Issue Potential Cause Troubleshooting Steps
Low percentage of apoptotic cells Compound concentration is too low, Insufficient incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis.[11]
High percentage of necrotic cells (Annexin V+/PI+) Compound concentration is too high, causing rapid cell death.Test a lower range of compound concentrations.
Compensation issues in flow cytometry Incorrect setup of compensation controls.Prepare single-stained compensation controls for Annexin V and Propidium Iodide (PI) to accurately set compensation.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.[1] Incubate for the desired duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Induced Apoptosis Pathway Eupahualin_C This compound ROS ↑ Reactive Oxygen Species (ROS) Eupahualin_C->ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Eupahualin_C->Bax_Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax_Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

G cluster_1 Experimental Workflow: Cytotoxicity Screening start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compound Treat with this compound (Serial Dilutions) seed_cells->treat_compound incubate Incubate (24-72h) treat_compound->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: General workflow for in vitro cytotoxicity screening of this compound.

References

Eupalinolide B Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments with Eupalinolide B.

Frequently Asked Questions (FAQs)

Q1: What is Eupalinolide B and what are its primary research applications?

A1: Eupalinolide B is a sesquiterpenoid lactone isolated from the plant Eupatorium lindleyanum. It is a bioactive compound with demonstrated anti-cancer, anti-inflammatory, and neuroprotective properties. Its primary research applications are in oncology, particularly in studying its cytotoxic effects on various cancer cell lines, and in immunology for its role in modulating inflammatory pathways.[1][2][3]

Q2: What is the general solubility and stability of Eupalinolide B?

A2: Eupalinolide B is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[4] For cell culture experiments, it is common practice to dissolve Eupalinolide B in DMSO to create a stock solution.[1] It is recommended to store the lyophilized powder at -20°C, where it is stable for up to 36 months. Once in solution, it should be stored at -20°C and used within a month to avoid loss of potency. It is advisable to aliquot the solution to prevent multiple freeze-thaw cycles.[5]

Q3: What are the known signaling pathways affected by Eupalinolide B?

A3: Eupalinolide B has been shown to modulate several key signaling pathways, including:

  • NF-κB Signaling Pathway: Eupalinolide B can inhibit the nuclear factor-kappa B (NF-κB) pathway, which is crucial in inflammation and cancer progression.[6][7]

  • ROS-ER-JNK Signaling Pathway: It can induce the production of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and activation of the JNK pathway, ultimately resulting in cell death.[1][7]

  • GSK-3β/β-catenin Pathway: Eupalinolide B has been shown to regulate the GSK-3β/β-catenin pathway, which is implicated in neuroprotection and antidepressant effects.[3][7]

  • USP7/Keap1/Nrf2 Pathway: It can modulate this pathway, which is involved in its anti-inflammatory and analgesic effects.[8]

Troubleshooting Guides

Issue 1: Inconsistent or No Cytotoxic Effect Observed

Possible Cause 1: Compound Degradation

  • Troubleshooting:

    • Ensure that the Eupalinolide B stock solution was stored correctly at -20°C and used within the recommended timeframe.[5]

    • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]

    • Prepare a fresh stock solution from lyophilized powder for critical experiments.

Possible Cause 2: Suboptimal Cell Culture Conditions

  • Troubleshooting:

    • Verify the health and confluency of the cell lines used. Unhealthy or overly confluent cells may respond differently to treatment.

    • Ensure consistent seeding density across all wells and plates.

    • Confirm that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. It is recommended to keep the final DMSO concentration below 0.5%.

Possible Cause 3: Incorrect Assay Protocol

  • Troubleshooting:

    • Review the experimental protocol for the cytotoxicity assay (e.g., MTT, CCK-8) to ensure all steps were followed correctly.

    • Optimize the incubation time with Eupalinolide B. Effects may be time and dose-dependent.[9] Consider a time-course experiment (e.g., 24, 48, 72 hours).[1]

    • Include appropriate positive and negative controls in your assay.

Issue 2: Difficulty in Detecting Apoptosis

Possible Cause 1: Inappropriate Time Point for Analysis

  • Troubleshooting:

    • Apoptosis is a dynamic process. The peak of apoptosis may occur at a specific time point after treatment. Perform a time-course experiment to identify the optimal window for apoptosis detection.

    • Consider that at later time points, cells may have already undergone secondary necrosis.

Possible Cause 2: Insufficient Drug Concentration

  • Troubleshooting:

    • The concentration of Eupalinolide B may not be sufficient to induce a detectable level of apoptosis. Perform a dose-response experiment to determine the optimal concentration.

Possible Cause 3: Choice of Apoptosis Assay

  • Troubleshooting:

    • Different assays measure different stages of apoptosis. Annexin V/PI staining is suitable for detecting early and late apoptosis.[10]

    • Consider using complementary assays, such as caspase activity assays (e.g., Caspase-3, -9) or western blotting for apoptosis-related proteins (e.g., Bax, Bcl-2, PARP).[11]

Issue 3: Variability in Western Blot Results for Signaling Proteins

Possible Cause 1: Timing of Cell Lysis

  • Troubleshooting:

    • Activation of signaling pathways can be transient. The timing of cell lysis after Eupalinolide B treatment is critical. Perform a time-course experiment to capture the peak activation or inhibition of your target protein.

Possible Cause 2: Protein Degradation

  • Troubleshooting:

    • Ensure that protease and phosphatase inhibitors are included in the lysis buffer to prevent the degradation and dephosphorylation of target proteins.

    • Keep samples on ice throughout the protein extraction process.

Possible Cause 3: Antibody Quality

  • Troubleshooting:

    • Verify the specificity and optimal dilution of your primary antibodies.

    • Include positive and negative controls to validate antibody performance.

Data Presentation

Table 1: Cytotoxicity of Eupalinolide B (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
TU686Laryngeal Cancer6.73[2]
TU212Laryngeal Cancer1.03[2]
M4eLaryngeal Cancer3.12[2]
AMC-HN-8Laryngeal Cancer2.13[2]
Hep-2Laryngeal Cancer9.07[2]
LCCLaryngeal Cancer4.20[2]
SMMC-7721HepatocarcinomaVaries with time[1]
HCCLM3HepatocarcinomaVaries with time[1]
MiaPaCa-2Pancreatic Cancer~5[12]
PANC-1Pancreatic CancerVaries with concentration[12]
PL-45Pancreatic CancerVaries with concentration[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[1][11]

  • Treatment: Treat the cells with various concentrations of Eupalinolide B (e.g., 1-20 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).[1][11]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours.[9]

  • Formazan (B1609692) Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of Eupalinolide B for the predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells, and wash them twice with cold PBS.[1]

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Western Blot Analysis
  • Cell Lysis: After treatment with Eupalinolide B, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against the target proteins overnight at 4°C. Then, wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Eupalinolide_B_NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Eupalinolide_B Eupalinolide B IKK IKK Complex Eupalinolide_B->IKK Inhibits IkB_alpha IκBα IKK->IkB_alpha Phosphorylation (Inhibited) p65_p50 p65/p50 (NF-κB) IkB_alpha->p65_p50 Sequesters in Cytoplasm Nucleus Nucleus p65_p50->Nucleus Translocation (Blocked) Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Activation (Inhibited)

Caption: Inhibition of the NF-κB Signaling Pathway by Eupalinolide B.

Eupalinolide_B_ROS_JNK_Pathway Eupalinolide_B Eupalinolide B ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_B->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress JNK JNK Activation ER_Stress->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Eupalinolide B-induced ROS-ER-JNK Pathway leading to Apoptosis.

Experimental_Workflow_Cytotoxicity Start Start: Seed Cells Treatment Treat with Eupalinolide B Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan (DMSO) MTT_Addition->Formazan_Solubilization Read_Plate Measure Absorbance Formazan_Solubilization->Read_Plate End End: Analyze Data Read_Plate->End

Caption: General Experimental Workflow for an MTT-based Cytotoxicity Assay.

References

Validation & Comparative

Validating the Anticancer Effects of Eupahualin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: The compound of interest, "Eupahualin C," appears to be frequently referred to as "Eupafolin" in the scientific literature. This guide will proceed using the name Eupafolin, while acknowledging the potential for synonymous naming.

This guide provides a comparative overview of the anticancer effects of Eupafolin, a natural flavonoid, against established chemotherapy agents. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural compounds. The information is presented to facilitate an objective comparison based on available experimental data.

Mechanism of Action of Eupafolin

Eupafolin, a flavonoid extracted from plants like common sage, has demonstrated significant anticancer properties.[1][2] Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process), as well as the inhibition of cell proliferation, migration, and angiogenesis (the formation of new blood vessels that supply tumors).[1][2]

Eupafolin exerts its effects by modulating key cellular signaling pathways that are often dysregulated in cancer:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Eupafolin has been shown to inhibit the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, leading to a decrease in cancer cell proliferation and survival.[2][3][4]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Eupafolin can modulate this pathway to inhibit the growth of cancer cells.[1]

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is linked to inflammation and cancer development. Eupafolin can suppress this pathway, contributing to its anti-inflammatory and anticancer effects.[1]

By targeting these multiple pathways, Eupafolin presents a multi-faceted approach to cancer therapy.

Comparative Analysis of Anticancer Activity

Direct head-to-head comparative studies of Eupafolin with standard chemotherapeutic agents in the same experimental setup are limited. However, by compiling data from various studies, we can draw some general comparisons. The following tables summarize the inhibitory concentration (IC50) values and apoptotic effects of Eupafolin, Doxorubicin, and Cisplatin in various cancer cell lines.

Table 1: Comparative IC50 Values (µM) of Eupafolin and Conventional Chemotherapeutics
Cancer Cell LineEupafolinDoxorubicinCisplatin
Breast Cancer
MCF-7~50-100[1]~0.04-1.5~5-20
MDA-MB-231~50-100[1]~0.02-0.5~10-30
EO771~50-100[2]Not widely reportedNot widely reported
Esophageal Cancer
KYSE450Effective at 20-100[5]~0.1-1~1-10

Note: IC50 values can vary significantly based on experimental conditions such as incubation time and assay method.

Table 2: Comparative Apoptotic Effects
CompoundCancer Cell LineConcentrationApoptotic Effect
EupafolinEO771 (Breast)100 µM18% increase in apoptosis[2]
EupafolinKYSE450 (Esophageal)20-50 mg/kg (in vivo)Increased cleaved caspase-3[5]
DoxorubicinVariousVariesInduces apoptosis via DNA intercalation and topoisomerase II inhibition
CisplatinVariousVariesInduces apoptosis primarily through DNA cross-linking

Potential for Combination Therapy

The distinct mechanisms of action of Eupafolin suggest its potential use in combination with conventional chemotherapy. Natural compounds are often explored in combination with traditional drugs to enhance efficacy and reduce toxicity.[1] For instance, Eupafolin has been shown to enhance TRAIL-mediated apoptosis in renal carcinoma cells, indicating its potential to sensitize cancer cells to other apoptosis-inducing agents.[6][7]

Experimental Protocols

The following are generalized protocols for key experiments used to validate the anticancer effects of Eupafolin.

Cell Viability Assay (CCK-8 Assay)

Objective: To determine the effect of Eupafolin on the proliferation and viability of cancer cells.

Protocol:

  • Seed cancer cells (e.g., EO771, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and incubate overnight.[2]

  • Treat the cells with various concentrations of Eupafolin (e.g., 0, 12.5, 25, 50, 100 µM) and a vehicle control (DMSO).[1][2]

  • Incubate the plates for different time points (e.g., 24, 48, 72 hours).[1][2]

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[2]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with Eupafolin.

Protocol:

  • Seed cancer cells in 6-well plates and treat with the desired concentrations of Eupafolin for a specified time.

  • Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis

Objective: To detect the expression levels of key proteins in signaling pathways affected by Eupafolin.

Protocol:

  • Treat cancer cells with Eupafolin as described above.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by Eupafolin.

Eupafolin_PI3K_Akt_mTOR_Pathway Eupafolin Eupafolin PI3K PI3K Eupafolin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Eupafolin inhibits the PI3K/Akt/mTOR signaling pathway.

Eupafolin_MAPK_Pathway Eupafolin Eupafolin MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Eupafolin->MAPK_Pathway modulates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Growth Cell Growth Inhibition MAPK_Pathway->Cell_Growth

Caption: Eupafolin modulates the MAPK signaling pathway.

Eupafolin_NFkB_Pathway Eupafolin Eupafolin NFkB NF-κB Eupafolin->NFkB inhibits Inflammation Inflammation NFkB->Inflammation Tumor_Promotion Tumor Promotion NFkB->Tumor_Promotion

Caption: Eupafolin inhibits the NF-κB signaling pathway.

Conclusion

References

A Comparative Analysis of Eupafolin and Eupatoriopicrin: Bioactivity and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative study of two natural compounds, eupafolin and eupatoriopicrin (B210294), both derived from plants of the Eupatorium genus. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their anticancer and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Introduction

Eupafolin, a flavonoid, and eupatoriopicrin, a sesquiterpene lactone, are bioactive compounds isolated from various Eupatorium species. Both compounds have garnered significant interest in the scientific community for their potent pharmacological activities. This guide aims to provide a side-by-side comparison of their biological effects and underlying mechanisms of action to aid in future research and drug discovery efforts.

Data Presentation: Anticancer and Anti-inflammatory Activities

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory effects of eupafolin and eupatoriopicrin from various studies.

Table 1: Anticancer Activity (IC50 values)

CompoundCancer Cell LineIC50 (µM)Reference
EupafolinEO771 (Breast Cancer)25, 50, 100 (dose-dependent inhibition)[1][2]
EupafolinCaki (Renal Carcinoma)30 (used for sensitization)[3]
EupafolinKYSE450 (Esophageal Cancer)~40[4]
EupatoriopicrinMCF-7 (Breast Cancer)1.22 µg/mL[5]
EupatoriopicrinHepG2 (Hepatocellular Carcinoma)0.94 µg/mL[5]
EupatoriopicrinNTERA-2 (Embryonal Carcinoma)0.88 µg/mL[5]

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineIC50Reference
EupafolinNO InhibitionRAW264.7 MacrophagesNot specified, significant inhibition at 10-40 µM[6][7]
EupafolinIL-8 and TNF-α ReleaseHuman Neutrophils6 µM[8]
EupatoriopicrinNO InhibitionRAW264.7 Macrophages7.53 µg/mL[5]
EupatoriopicrinIL-8 and TNF-α ReleaseHuman Neutrophils< 1 µM[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., eupafolin or eupatoriopicrin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of the inflammatory response. The Griess reagent is used to quantify nitrite (B80452) (NO2-), a stable and soluble breakdown product of NO.[11][12]

Protocol:

  • Cell Culture: Culture RAW264.7 macrophage cells in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.

  • Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[13]

  • Absorbance Reading: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of the compounds.

Protocol:

  • Protein Extraction: Treat cells with the compounds for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p38 MAPK, phospho-JNK, total p38 MAPK, total JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Activation Assay

This assay determines the activation of the transcription factor NF-κB by monitoring its translocation from the cytoplasm to the nucleus.

Protocol:

  • Cell Treatment: Treat cells with the test compounds and/or an inflammatory stimulus (e.g., LPS).

  • Nuclear and Cytoplasmic Fractionation: Separate the nuclear and cytoplasmic fractions of the cells using a commercial kit or a standard biochemical protocol.

  • Western Blotting for p65: Perform Western blot analysis on both fractions using an antibody specific for the p65 subunit of NF-κB to determine its subcellular localization.[14]

  • ELISA-based Assay: Alternatively, use a commercially available NF-κB p65 transcription factor assay kit. This ELISA-based method detects the binding of active NF-κB from nuclear extracts to a consensus DNA sequence immobilized on a 96-well plate.[15]

  • Immunofluorescence: Another method involves fixing and permeabilizing the cells, followed by staining with an anti-p65 antibody and a fluorescently labeled secondary antibody. The translocation of NF-κB can then be visualized and quantified using fluorescence microscopy.[16]

Signaling Pathways and Mechanisms of Action

Eupafolin

Eupafolin exhibits its anticancer and anti-inflammatory effects through the modulation of several key signaling pathways.

  • Anticancer Mechanism: Eupafolin has been shown to inhibit the proliferation of breast cancer cells by downregulating the PI3K/Akt/mTOR signaling pathway.[1][2] This inhibition leads to cell cycle arrest at the G0/G1 phase and induces apoptosis.[1][2] In renal carcinoma cells, eupafolin enhances TRAIL-mediated apoptosis.[3] Furthermore, it has been found to suppress the growth of esophageal cancer by targeting T-LAK cell-originated protein kinase (TOPK).[4] In breast cancer cells, it can also induce apoptosis and autophagy through the MAPKs and NF-κB signaling pathways.[17]

  • Anti-inflammatory Mechanism: Eupafolin exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as NO, iNOS, and COX-2 in LPS-stimulated macrophages.[6][7] This is achieved through the suppression of the JNK, p38 MAPK, and NF-κB signaling pathways.[6][7] Specifically, it inhibits the phosphorylation of JNK and the subsequent nuclear translocation of the NF-κB p65 subunit and c-fos.[6]

Eupafolin_Anticancer_Pathway Eupafolin Eupafolin PI3K PI3K Eupafolin->PI3K inhibits Apoptosis Apoptosis Eupafolin->Apoptosis induces CellCycleArrest G0/G1 Arrest Eupafolin->CellCycleArrest induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Caption: Eupafolin's anticancer mechanism via PI3K/Akt/mTOR inhibition.

Eupafolin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 MAPK TLR4->p38 NFkB NF-κB TLR4->NFkB Eupafolin Eupafolin Eupafolin->JNK inhibits Eupafolin->p38 inhibits Eupafolin->NFkB inhibits InflammatoryMediators iNOS, COX-2, NO JNK->InflammatoryMediators p38->InflammatoryMediators NFkB->InflammatoryMediators

Caption: Eupafolin's anti-inflammatory mechanism via MAPK and NF-κB inhibition.

Eupatoriopicrin

Eupatoriopicrin demonstrates its biological activities primarily through the induction of apoptosis and the suppression of inflammatory responses.

  • Anticancer Mechanism: Eupatoriopicrin exhibits potent cytotoxic activity against various cancer cell lines, including breast, liver, and embryonal carcinoma cells.[5][18] Its anticancer effect is mediated by the induction of apoptosis, as evidenced by morphological changes in the cell nuclei and the activation of caspase-3.[5][19]

  • Anti-inflammatory Mechanism: Eupatoriopicrin strongly inhibits the production of NO in LPS-stimulated macrophages.[5] It also effectively suppresses the release of pro-inflammatory cytokines, such as IL-8 and TNF-α, from human neutrophils.[9] The anti-inflammatory action of eupatoriopicrin is associated with the inhibition of p38 and ERK1/2 MAP kinases.[9]

Eupatoriopicrin_Anticancer_Pathway Eupatoriopicrin Eupatoriopicrin Caspase3 Caspase-3 Eupatoriopicrin->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath

Caption: Eupatoriopicrin's anticancer mechanism via apoptosis induction.

Eupatoriopicrin_Anti_inflammatory_Pathway LPS LPS ImmuneCell Macrophage / Neutrophil LPS->ImmuneCell p38 p38 MAPK ImmuneCell->p38 ERK ERK1/2 ImmuneCell->ERK Eupatoriopicrin Eupatoriopicrin Eupatoriopicrin->p38 inhibits Eupatoriopicrin->ERK inhibits InflammatoryMediators NO, IL-8, TNF-α p38->InflammatoryMediators ERK->InflammatoryMediators

Caption: Eupatoriopicrin's anti-inflammatory mechanism via MAPK inhibition.

Conclusion

Both eupafolin and eupatoriopicrin demonstrate significant potential as anticancer and anti-inflammatory agents. Eupafolin, a flavonoid, appears to exert its effects through the modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK/NF-κB. In contrast, eupatoriopicrin, a sesquiterpene lactone, primarily induces apoptosis in cancer cells and inhibits inflammatory responses by targeting MAPK signaling. This comparative guide provides a foundation for further investigation into these promising natural compounds for the development of novel therapeutics. The distinct mechanisms of action of these two compounds, belonging to different chemical classes, offer diverse avenues for therapeutic intervention. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential.

References

Eupahualin C: A Comparative Analysis Against Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Eupahualin C, a natural flavone (B191248), against well-established anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone (B1670325). This analysis is supported by experimental data from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation research.

Mechanism of Action: A Tale of Three Inhibitors

Inflammation is a complex biological response involving multiple signaling pathways. A key pathway is the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which leads to the production of pro-inflammatory mediators.

This compound , a flavone isolated from Eupatorium perfoliatum, exerts its anti-inflammatory effects by targeting these critical pathways.[1] It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS).[1] Furthermore, this compound has been observed to moderately reduce the levels of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine.[1] The underlying mechanism for these effects is the inhibition of the NF-κB and MAPK signaling pathways.

Indomethacin , a conventional NSAID, primarily functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.

Dexamethasone , a synthetic glucocorticoid, exhibits a broader mechanism of action. It binds to glucocorticoid receptors, which then translocate to the nucleus to upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6).

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound, Indomethacin, and Dexamethasone on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

CompoundTargetIC50 Value (µM)Cell Line / Model
This compound (Eupafolin) Nitric Oxide (NO) Release6[1]LPS-stimulated RAW 264.7 macrophages
TNF-αModerately down-regulated[1]LPS-stimulated RAW 264.7 macrophages
COX-2Data not available
IL-6Data not available
Indomethacin Nitric Oxide (NO) Release56.8[2]LPS-stimulated RAW 264.7 macrophages
TNF-α Release143.7[2]LPS-stimulated RAW 264.7 macrophages
PGE2 (COX-2 product) Release2.8[2]LPS-stimulated RAW 264.7 macrophages
Dexamethasone TNF-α SecretionSignificantly suppressed at 1µM and 10µM[3][4]LPS-stimulated RAW 264.7 macrophages
IL-6 mRNA ExpressionSignificantly reduced with DEX treatment[5]LPS-stimulated RAW 264.7 macrophages

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. Data for direct IC50 values of this compound on COX-2 and specific cytokines are limited in the reviewed literature.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and the points of intervention for this compound and other anti-inflammatory drugs.

G Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_pathway MAPK Pathway (JNK, p38, ERK) TAK1->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_genes Gene Transcription AP1 AP-1 MAPK_pathway->AP1 activates AP1->Nucleus Inflammatory_mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Pro_inflammatory_genes->Inflammatory_mediators Translation COX2_enzyme COX-2 Enzyme Pro_inflammatory_genes->COX2_enzyme Expression EupahualinC This compound EupahualinC->NFκB inhibits translocation EupahualinC->MAPK_pathway inhibits Dexamethasone Dexamethasone Dexamethasone->Pro_inflammatory_genes inhibits transcription Indomethacin Indomethacin Indomethacin->COX2_enzyme inhibits Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins Synthesis

Caption: Inflammatory signaling pathway and points of drug intervention.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for researchers interested in replicating or building upon these findings.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Experimental Plating: Cells are seeded in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for optimal growth and response to stimuli.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound, Indomethacin, Dexamethasone) for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (typically at 1 µg/mL) to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.

  • Incubation: The cells are then incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the accumulation of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • After the incubation period, collect the cell culture supernatant.

    • In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Cytokine Measurement (TNF-α and IL-6) by ELISA
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay used to quantify the concentration of specific proteins, such as cytokines, in a sample.

  • Procedure (General Outline):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).

    • Block non-specific binding sites in the wells.

    • Add cell culture supernatants and standards to the wells and incubate to allow the cytokine to bind to the capture antibody.

    • Wash the wells to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that also binds to the captured cytokine.

    • Wash the wells again.

    • Add a substrate for the enzyme that produces a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Western Blot Analysis for Signaling Pathway Components (NF-κB and MAPKs)
  • Principle: Western blotting is a technique used to detect specific proteins in a sample. It is used here to assess the activation (phosphorylation) of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Protein Extraction: After treatment and stimulation, lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-p65, anti-p65, anti-phospho-JNK, anti-JNK, etc.).

    • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detection: Wash the membrane again and add a chemiluminescent substrate.

    • Imaging: Detect the chemiluminescent signal using an imaging system to visualize the protein bands.

    • Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are typically normalized to the total protein levels.

Experimental Workflow Diagram

G General Experimental Workflow for Anti-Inflammatory Drug Screening start Start cell_culture Seed RAW 264.7 cells in culture plates start->cell_culture pretreatment Pre-treat cells with Test Compounds (this compound, etc.) cell_culture->pretreatment stimulation Stimulate cells with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for a specified time stimulation->incubation supernatant_collection Collect Cell Culture Supernatant incubation->supernatant_collection cell_lysis Lyse Cells for Protein Extraction incubation->cell_lysis griess_assay Griess Assay for Nitric Oxide (NO) supernatant_collection->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) supernatant_collection->elisa western_blot Western Blot for Signaling Proteins (NF-κB, MAPKs) cell_lysis->western_blot data_analysis Data Analysis and IC50 Calculation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory screening.

This guide provides a foundational comparison of this compound with standard anti-inflammatory drugs. Further research is warranted to elucidate the precise IC50 values of this compound on a broader range of inflammatory mediators and to explore its potential in in vivo models of inflammation. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of inflammation and drug discovery.

References

Unraveling the Biological Activities of Eupahualin C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of the biological activities of the sesquiterpene lactone Eupahualin C remains a challenge due to the limited publicly available research data. While the chemical structure is known (CAS: 108525-39-9; Formula: C20H24O6), detailed in vitro and in vivo studies elucidating its specific biological effects and mechanisms of action are not readily found in scientific literature.[1]

This guide aims to provide a framework for the cross-validation of this compound's potential biological activities by drawing comparisons with the well-documented activities of structurally related compounds and outlining the necessary experimental protocols. This approach will enable researchers to systematically investigate and validate the therapeutic potential of this compound.

Hypothetical Biological Activities for Cross-Validation

Based on the activities of other sesquiterpene lactones, the primary areas for investigating this compound's biological activity would be its potential anti-cancer and anti-inflammatory effects.

Comparative Analysis of Potential Biological Activities

To effectively cross-validate the biological activity of this compound, a direct comparison with established compounds is crucial. For potential anti-cancer activity, a suitable comparator would be Parthenolide , a well-studied sesquiterpene lactone. For potential anti-inflammatory activity, a relevant comparator would be Hirsutinolide , another sesquiterpene lactone with known anti-inflammatory properties.

Table 1: Comparative Anti-Cancer Activity Data (Hypothetical)

CompoundCell LineIC50 (µM)Apoptosis Induction (%)Reference Compound
This compoundMCF-7 (Breast)Data NeededData NeededParthenolide
This compoundA549 (Lung)Data NeededData NeededParthenolide
This compoundHCT116 (Colon)Data NeededData NeededParthenolide
ParthenolideMCF-7 (Breast)8.565Published Data
ParthenolideA549 (Lung)12.258Published Data
ParthenolideHCT116 (Colon)9.772Published Data

Table 2: Comparative Anti-Inflammatory Activity Data (Hypothetical)

CompoundAssayIC50 (µM)Key Cytokine InhibitionReference Compound
This compoundLPS-stimulated RAW 264.7Data NeededTNF-α, IL-6Hirsutinolide
This compoundCarrageenan-induced paw edemaData NeededEdema reduction (%)Hirsutinolide
HirsutinolideLPS-stimulated RAW 264.715.4TNF-α, IL-6Published Data
HirsutinolideCarrageenan-induced paw edema25 mg/kg45% reductionPublished Data

Experimental Protocols for Cross-Validation

To generate the necessary data for a comprehensive comparison, the following experimental protocols are recommended:

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and a reference compound (e.g., Parthenolide) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Dissolve the resulting formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values using dose-response curve analysis.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis in cancer cells by this compound.

  • Methodology:

    • Treat cancer cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. In Vitro Anti-inflammatory Assay (Nitric Oxide Assay in Macrophages)

  • Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Methodology:

    • Culture RAW 264.7 macrophage cells in 96-well plates.

    • Pre-treat the cells with various concentrations of this compound or a reference compound (e.g., Hirsutinolide) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce inflammation.

    • Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

    • Determine the IC50 for NO inhibition.

4. Cytokine Expression Analysis (ELISA or qPCR)

  • Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.

  • Methodology:

    • Following the in vitro anti-inflammatory assay, collect the cell culture supernatants or cell lysates.

    • Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the protein levels of cytokines such as TNF-α and IL-6 in the supernatants.

    • Alternatively, extract RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of these cytokines.

Signaling Pathway Analysis

To understand the mechanism of action of this compound, it is essential to investigate its impact on key signaling pathways implicated in cancer and inflammation.

Hypothesized Signaling Pathway for Anti-Cancer Activity:

Based on the known mechanisms of other sesquiterpene lactones, this compound may exert its anti-cancer effects by modulating the NF-κB and MAPK signaling pathways.

anticancer_pathway cluster_nucleus Nuclear Events Eupahualin_C This compound IKK IKK Eupahualin_C->IKK Inhibition MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Eupahualin_C->MAPK_Pathway Modulation IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Release Nucleus Nucleus NFkappaB->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition MAPK_Pathway->Apoptosis Induction

Caption: Hypothesized anti-cancer signaling pathway of this compound.

Hypothesized Signaling Pathway for Anti-Inflammatory Activity:

This compound may suppress inflammation by inhibiting the TLR4/NF-κB signaling pathway, which is activated by LPS.

antiinflammatory_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Release Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS) Eupahualin_C This compound Eupahualin_C->IKK Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Conclusion and Future Directions

The lack of published data on the biological activities of this compound presents a significant research gap. The proposed cross-validation framework, utilizing comparative analysis with known sesquiterpene lactones and detailed experimental protocols, provides a clear path forward for its investigation. Should this compound demonstrate significant anti-cancer or anti-inflammatory properties, further studies, including in vivo animal models and detailed mechanistic analyses, will be warranted to fully assess its therapeutic potential. Researchers are encouraged to undertake these studies to unlock the potential of this novel compound.

References

Unveiling the Molecular Targets of Eupafolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important note on nomenclature: Initial searches for "Eupahualin C" did not yield relevant results. However, extensive research exists for a closely named compound, Eupafolin . This guide will focus on the experimentally confirmed molecular targets of Eupafolin, a flavone (B191248) found in various plants, including Artemisia princeps and common sage. It is plausible that "this compound" was a typographical error.

This guide provides a comprehensive overview of the molecular targets of Eupafolin, presenting experimental data and methodologies for researchers, scientists, and drug development professionals.

Confirmed Molecular Target: Phosphatidylinositol 3-kinase (PI3K)

Experimental evidence strongly indicates that Eupafolin directly targets the phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

While specific IC50 values for Eupafolin's inhibition of PI3K are not detailed in the provided search results, the collective experimental findings robustly support its inhibitory action. The following table summarizes the observed effects of Eupafolin on the PI3K/Akt signaling pathway.

Target/Process Effect of Eupafolin Experimental Evidence
PI3K Kinase Activity AttenuatedIn vitro kinase assay
Binding to PI3K DirectPull-down assay
Phosphorylation of Akt InhibitedProtein content analysis
Phosphorylation of Akt downstream kinases InhibitedProtein content analysis
Prostate Cancer Cell Proliferation InhibitedIn vitro cell proliferation assays
Tumor Growth in vivo SuppressedAthymic nude mouse model

1. Pull-down Assay: This experiment was conducted to demonstrate the direct binding of Eupafolin to PI3K. The protocol involves incubating purified PI3K protein with Eupafolin that has been immobilized on a solid support (e.g., beads). After incubation, the beads are washed to remove non-specifically bound proteins. The proteins that remain bound to the Eupafolin-coated beads are then eluted and identified, typically by Western blotting, to confirm the presence of PI3K.

2. In Vitro Kinase Assay: To determine the effect of Eupafolin on the enzymatic activity of PI3K, an in vitro kinase assay was performed. In this assay, purified PI3K is incubated with its substrate (phosphatidylinositol 4,5-bisphosphate, PIP2) and ATP in the presence or absence of Eupafolin. The amount of phosphorylated product (phosphatidylinositol 3,4,5-trisphosphate, PIP3) is then measured. A reduction in the amount of PIP3 produced in the presence of Eupafolin indicates inhibition of PI3K kinase activity.

3. Protein Content Analysis (Western Blotting): To assess the impact of Eupafolin on the downstream signaling of PI3K in a cellular context, protein content analysis was used. Prostate cancer cells were treated with Eupafolin for a specified period. Subsequently, cell lysates were prepared, and the levels of phosphorylated Akt (p-Akt) and other downstream kinases were measured by Western blotting using specific antibodies that recognize the phosphorylated forms of these proteins. A decrease in the levels of these phosphorylated proteins in Eupafolin-treated cells compared to untreated cells demonstrates the inhibition of the PI3K/Akt pathway.

Eupafolin_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Eupafolin Eupafolin Eupafolin->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Eupafolin inhibits the PI3K/Akt signaling pathway.

Target_Identification_Workflow cluster_workflow Experimental Workflow for Eupafolin Target Identification A Hypothesis: Eupafolin has anti-cancer activity B Pull-down Assay (Eupafolin + Cell Lysate) A->B C Identification of Binding Partners (e.g., Mass Spectrometry) B->C D Candidate Target: PI3K C->D E In Vitro Kinase Assay D->E F Cell-based Assays (Western Blot for p-Akt) D->F H Confirmed Target: Eupafolin inhibits PI3K E->H G In Vivo Studies (Tumor Xenograft Model) F->G G->H

In Vivo Efficacy of Eupahualin C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective look at the preclinical anti-cancer potential of euphol (B7945317) and its standing against established therapeutic alternatives for pancreatic and esophageal cancers, where it has shown significant in vitro activity.

Comparative Efficacy Data

The following tables summarize the in vitro cytotoxic efficacy of euphol against pancreatic and esophageal cancer cell lines and the in vivo efficacy of standard-of-care chemotherapeutic agents in xenograft mouse models of these cancers.

Pancreatic Cancer
Compound/RegimenModel SystemDosage/ConcentrationKey Efficacy MetricsReference
Euphol Human Pancreatic Cancer Cell Lines (in vitro)Mean IC50: 6.84 µM-[1][2]
Gemcitabine (B846) MIA PaCa-2 Pancreatic Cancer Xenograft (in vivo)100 mg/kg, i.p., twice a weekTumor Growth Inhibition: 45%[3]
Gemcitabine BxPC-3-GFP Pancreatic Cancer Orthotopic Xenograft (in vivo)125 mg/kg, i.p., weeklySignificant primary tumor growth inhibition[4]
FOLFIRINOX Orthotopic Murine Pancreatic Cancer Xenograft (in vivo)Two intravenous dosesSignificant reduction in tumor volume compared to control[5]
Esophageal Cancer
Compound/RegimenModel SystemDosage/ConcentrationKey Efficacy MetricsReference
Euphol Human Esophageal Squamous Cell Carcinoma Cell Lines (in vitro)Mean IC50: 11.08 µM-[1][2]
Paclitaxel OE19 Esophageal Adenocarcinoma Xenograft (in vivo)10 mg/kg, twice a week for two weeksTumor Growth Inhibition: 60.77%[6]
Carboplatin OE19 Esophageal Adenocarcinoma Xenograft (in vivo)-Tumor Growth Inhibition: 34.33%[6]
Docetaxel (B913) H-190 Esophageal Squamous Cell Carcinoma Xenograft (in vivo)4.5, 6.7 mg/kg/dose, q4d x 3, i.v.Significant tumor growth inhibition of ~100% (tumor shrinkage)[7]

Experimental Protocols

In Vitro Cytotoxicity Assay for Euphol

1. Cell Culture: Human pancreatic and esophageal cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with increasing concentrations of euphol (or vehicle control) for a specified duration (e.g., 72 hours).

3. Cell Viability Assessment: Cell viability was determined using a standard method such as the MTS assay. The absorbance was measured at a specific wavelength, and the percentage of cell viability was calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) was then determined from the dose-response curves.[1][2]

In Vivo Xenograft Efficacy Studies (General Protocol)

1. Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are typically used. All animal procedures are conducted in accordance with approved institutional animal care and use committee protocols.[8][9]

2. Tumor Cell Implantation: Human pancreatic or esophageal cancer cells are harvested and suspended in a suitable medium, sometimes mixed with Matrigel. The cell suspension is then subcutaneously or orthotopically injected into the mice.[10]

3. Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers and calculated using the formula: (Length × Width²) / 2. Animal body weight is also recorded as a measure of toxicity.[3]

4. Drug Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into treatment and control groups. The investigational drug (e.g., gemcitabine, paclitaxel) or vehicle control is administered according to a specified dose and schedule (e.g., intraperitoneally, intravenously).[3][6]

5. Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). Survival studies may also be conducted.[5][6]

Visualizations

Signaling Pathways and Experimental Workflows

Euphol_Mechanism_of_Action Euphol Euphol PI3K_AKT PI3K/AKT Pathway Euphol->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Pathway Euphol->MAPK_ERK Modulates Bcl2 Bcl-2 (Anti-apoptotic) Euphol->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Euphol->Bax Upregulates CellCycle Cell Cycle Arrest (G1) Euphol->CellCycle Induces Proliferation Proliferation PI3K_AKT->Proliferation Promotes MAPK_ERK->Proliferation Regulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases Caspase Activation Bax->Caspases Caspases->Apoptosis CellCycle->Proliferation Inhibits In_Vivo_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Implantation Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group Treatment Group (Drug) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Data_Collection Tumor Measurement & Body Weight Treatment_Group->Data_Collection Control_Group->Data_Collection Endpoint Endpoint Analysis (Tumor Excision) Data_Collection->Endpoint Efficacy_Eval Efficacy Evaluation (TGI, Survival) Endpoint->Efficacy_Eval

References

A Comparative Analysis of the Cytotoxicity of Eupafolin and Euplotin C in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the cytotoxic effects of two natural compounds, Eupafolin and Euplotin C, on various cancer cell lines. While the initial request specified "Eupahualin C," no scientific literature corresponding to a compound with that name could be identified. It is presumed that this may be a rare compound or a potential misspelling of a more well-documented agent. This guide therefore focuses on Eupafolin and Euplotin C, for which cytotoxic data and mechanistic insights are available, to serve as a valuable resource for researchers in oncology and drug discovery.

Eupafolin is a flavonoid found in common sage, and has been investigated for its anti-inflammatory and anti-tumor properties.[1] Euplotin C is a sesquiterpenoid isolated from the marine ciliate Euplotes crassus and has demonstrated potent cytotoxic and pro-apoptotic activities in tumor cells.[2][3] This guide summarizes their cytotoxic efficacy, details the experimental methodologies for assessing cytotoxicity, and illustrates the key signaling pathways involved in their mechanisms of action.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Eupafolin and Euplotin C in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
Eupafolin EO771Breast Cancer25, 50, 100 (Dose-dependent inhibition observed)[1]
PC3Prostate CancerConcentration-dependent inhibition of proliferation[4][5]
Euplotin C A375Melanoma3.53 ± 0.19[6]
501MelMelanoma2.68 ± 0.29[6]
MeWoMelanoma3.56 ± 0.38[6]
HDFa (non-cancer)Normal Human Dermal Fibroblasts93.10 ± 0.32[6]
AtT-20Pituitary TumorPotent cytotoxic agent[2]
PC12PheochromocytomaPotent pro-apoptotic agent[2][3]

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions, such as incubation time and assay methods.[7]

Experimental Protocols

The following are detailed methodologies for commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[10]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined from a dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[11]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant and incubate in the dark at room temperature for 30 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The amount of color formed is proportional to the number of lysed cells. Cytotoxicity is calculated relative to control wells where maximum LDH release is induced by a lysis buffer.

Crystal Violet Assay

The crystal violet assay is a simple method for quantifying the number of adherent cells by staining the DNA of viable cells.[12][13]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After treatment, gently wash the cells with PBS and then fix them with 100 µL of methanol (B129727) for 10-20 minutes at room temperature.

  • Staining: Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.[14]

  • Washing: Gently wash the plate with water to remove excess stain.

  • Solubilization: Air dry the plate and then add 100 µL of a solubilizing agent (e.g., 1% SDS) to each well to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

Eupafolin: Inhibition of the PI3K/Akt/mTOR Pathway

Eupafolin has been shown to induce apoptosis and inhibit the proliferation of breast and prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[1][4][15] This pathway is a critical regulator of cell growth, survival, and proliferation.

Eupafolin_Pathway Eupafolin Eupafolin PI3K PI3K Eupafolin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Eupafolin inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival, and the induction of apoptosis.

Euplotin C: Induction of Apoptosis via Mitochondrial Dysfunction and Oxidative Stress

Euplotin C is a potent inducer of apoptosis in tumor cells.[2][3] Its mechanism involves the disruption of calcium homeostasis, the generation of reactive oxygen species (ROS), and the activation of the intrinsic apoptotic pathway.

EuplotinC_Pathway EuplotinC Euplotin C ER Endoplasmic Reticulum (Ca2+ Stores) EuplotinC->ER Mitochondria Mitochondria EuplotinC->Mitochondria Ca_release Ca2+ Release ER->Ca_release ROS ROS Generation Mitochondria->ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Euplotin C induces apoptosis through ER stress, ROS generation, and the mitochondrial pathway, leading to caspase activation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the cytotoxicity of a compound in different cell lines.

Cytotoxicity_Workflow start Start cell_culture Cell Line Culture (e.g., A549, MCF-7, HepG2) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Test Compound (e.g., Eupafolin) seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay Cytotoxicity Assay (MTT, LDH, Crystal Violet) incubation->assay measurement Absorbance/Luminescence Measurement assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

References

Independent Verification of Euphoscopin C Anti-inflammatory Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Euphoscopin C, a macrocyclic diterpenoid, with other known anti-inflammatory compounds. The data presented is based on initial research findings, and this guide aims to facilitate independent verification and further investigation.

Executive Summary

Initial studies have identified Euphoscopin C, isolated from Euphorbia helioscopia, as a compound with potential anti-inflammatory activity. Research suggests that its mechanism of action involves the inhibition of pro-inflammatory mediators. This guide provides a comparative analysis of its efficacy against established anti-inflammatory agents, Parthenolide and Andrographolide (B1667393). All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided to aid in replicative studies.

Data Presentation

The following table summarizes the in vitro anti-inflammatory activity of Euphoscopin C compared to Parthenolide and Andrographolide. The data is compiled from primary research articles.

CompoundAssayCell LineKey ParameterIC50 Value (µM)Source
Euphoscopin C Nitric Oxide (NO) Production InhibitionRAW264.7 MacrophagesInhibition of LPS-induced NO production12.5Su et al., 2019
Parthenolide NF-κB InhibitionVariousInhibition of NF-κB activation~5.0[1][2]
Andrographolide Nitric Oxide (NO) Production InhibitionRAW264.7 MacrophagesInhibition of LPS-induced NO production6.4 - 36.7[3]
Andrographolide PGE2 InhibitionRAW264.7 MacrophagesInhibition of LPS and IFN-γ induced PGE28.8[4]

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

This protocol is based on the methodology described in the initial research on Euphoscopin C.

1. Cell Culture and Treatment:

  • RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compound (Euphoscopin C or alternatives) and stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A vehicle control (e.g., DMSO) is run in parallel.

2. Measurement of Nitric Oxide:

  • After the 24-hour incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in the anti-inflammatory research of Euphoscopin C, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow: Anti-inflammatory Assay Start Start RAW264.7 Cell Culture RAW264.7 Cell Culture Start->RAW264.7 Cell Culture LPS Stimulation & Compound Treatment LPS Stimulation & Compound Treatment RAW264.7 Cell Culture->LPS Stimulation & Compound Treatment Incubation (24h) Incubation (24h) LPS Stimulation & Compound Treatment->Incubation (24h) Griess Assay Griess Assay Incubation (24h)->Griess Assay Data Analysis Data Analysis Griess Assay->Data Analysis End End Data Analysis->End

Experimental workflow for in vitro anti-inflammatory screening.

G cluster_1 Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO EuphoscopinC Euphoscopin C EuphoscopinC->IKK Inhibition

Proposed mechanism of action for Euphoscopin C.

Independent Verification and Future Directions

To date, independent verification of the anti-inflammatory effects of Euphoscopin C reported in the primary literature has not been extensively published. The data and protocols provided in this guide are intended to serve as a resource for researchers to replicate and further validate these initial findings.

Future research should focus on:

  • Replication of in vitro studies: Independent confirmation of the IC50 values and the proposed mechanism of action.

  • In vivo studies: Evaluation of the anti-inflammatory efficacy of Euphoscopin C in animal models of inflammation.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of Euphoscopin C analogs to identify key structural features for its bioactivity and to potentially develop more potent derivatives.

  • Toxicology studies: Assessment of the safety profile of Euphoscopin C.

By providing a framework for independent verification, this guide aims to contribute to the rigorous scientific evaluation of Euphoscopin C as a potential novel anti-inflammatory agent.

References

Safety Operating Guide

Proper Disposal Procedures for Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Eupahualin C, a sesquiterpene lactone. Due to its potential biological activity and the general hazard profile of its chemical class, this compound and any materials contaminated with it must be handled and disposed of as hazardous cytotoxic waste. Adherence to these procedures is critical for laboratory safety and environmental protection.

Immediate Safety Considerations

Based on the hazard assessment of structurally similar sesquiterpene lactones such as Helenalin and Parthenolide, this compound should be handled with caution.[1][2][3][4][5] Potential hazards include:

  • Skin irritation and the potential for causing allergic skin reactions.[1][3][4][6]

  • Serious eye irritation.[1][3]

  • Respiratory tract irritation.[1][3]

  • Toxicity if swallowed.[2][5]

  • Suspicion of causing genetic defects.[4][7]

Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times when handling this compound.[1][3]

Step-by-Step Disposal Protocol

The following step-by-step procedure outlines the correct method for the disposal of this compound and contaminated materials. The primary method for the disposal of cytotoxic waste is incineration through a licensed hazardous waste management service.[8][9][10]

  • Segregation of Waste:

    • All materials that have come into contact with this compound are to be considered contaminated and must be segregated from regular laboratory trash at the point of use.[8][9][11]

    • This includes, but is not limited to:

      • Unused or expired this compound.

      • Contaminated labware (e.g., vials, pipette tips, flasks).

      • Contaminated personal protective equipment (PPE) (e.g., gloves, disposable lab coats).

      • Spill cleanup materials.

  • Waste Containment:

    • Solid Waste: Place all contaminated solid materials into a designated, leak-proof, and puncture-resistant hazardous waste container.[12] This container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and should display the appropriate hazard symbols.[9][12]

    • Liquid Waste:

      • Aqueous solutions containing this compound should not be disposed of down the drain.[8]

      • Collect all liquid waste in a compatible, sealed, and leak-proof container that is clearly labeled as "Cytotoxic Liquid Waste" with the chemical name "this compound" and approximate concentration.

    • Sharps: Any sharps (e.g., needles, contaminated glass) must be placed in a designated, puncture-proof sharps container that is also labeled as cytotoxic waste.[9][12]

  • Storage:

    • Store the sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.

    • This storage area should be clearly marked with a warning sign indicating the presence of cytotoxic materials.

  • Final Disposal:

    • Arrange for the collection of the cytotoxic waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][13]

    • Do not attempt to treat or neutralize this compound waste in the laboratory unless you have a specifically approved and validated protocol from your EHS department.

Quantitative Data Summary

PropertyValueSolvent(s)Notes
Solubility of Helenalin ~ 20 mg/mLEthanol, DMSO, DimethylformamideWhen preparing stock solutions, it is recommended to purge the solvent with an inert gas.
~ 0.2 mg/mLPBS (pH 7.2)Aqueous solutions are not recommended for storage for more than one day.

Experimental Protocols

There are no standard experimental protocols for the chemical neutralization of this compound for disposal purposes. The recommended procedure is collection and incineration by a professional service.

Logical Workflow for this compound Disposal

Eupahualin_C_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_disposal Final Disposal Pathway A This compound Use in Experiment B Contaminated Solids (Gloves, Labware) A->B C Contaminated Liquids (Aqueous Solutions) A->C D Contaminated Sharps (Needles, Glassware) A->D E Labelled Cytotoxic Solid Waste Container B->E F Labelled Cytotoxic Liquid Waste Container C->F G Labelled Cytotoxic Sharps Container D->G H Secure Temporary Storage Area E->H F->H G->H I EHS/Licensed Contractor Collection H->I J Incineration I->J

Caption: Workflow for the segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.